(Indolin-4-yl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-indol-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-3,10-11H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAXWXLKHCRJMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC(=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464292 | |
| Record name | (Indolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905274-11-5 | |
| Record name | (Indolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3-dihydro-1H-indol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of (Indolin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound (Indolin-4-yl)methanol. The methodologies detailed herein are compiled from established chemical literature, offering a foundational resource for researchers engaged in the synthesis of novel indoline scaffolds and for professionals in the field of drug discovery and development.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step pathway commencing from commercially available indole-4-carboxylic acid. The proposed synthetic route involves two key transformations: the reduction of the indole nucleus to an indoline and the subsequent reduction of the carboxylic acid moiety to a primary alcohol.
Proposed Synthetic Pathway
A plausible and efficient synthetic route is outlined below. This pathway leverages well-established reduction methodologies, ensuring reproducibility and scalability.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Indoline-4-carboxylic acid
This procedure is adapted from general methods for the reduction of indoles to indolines.[1]
-
Materials:
-
Indole-4-carboxylic acid
-
Sodium cyanoborohydride (NaBH₃CN)
-
Glacial acetic acid
-
Deionized water
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
-
Procedure:
-
In a round-bottom flask, dissolve indole-4-carboxylic acid in glacial acetic acid.
-
Cool the stirred solution to 10-15 °C in an ice bath.
-
Slowly add sodium cyanoborohydride in portions, maintaining the temperature below 20 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 4 hours.
-
Decompose the reaction complex by the careful addition of water.
-
Remove the acetic acid under reduced pressure.
-
Make the aqueous residue alkaline with a 2N sodium hydroxide solution and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield indoline-4-carboxylic acid.
-
Step 2: Synthesis of this compound
This protocol is based on the standard reduction of carboxylic acids using lithium aluminum hydride.[2][3]
-
Materials:
-
Indoline-4-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
10% Sulfuric acid
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
-
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF in a round-bottom flask equipped with a reflux condenser.
-
Slowly add a solution of indoline-4-carboxylic acid in anhydrous THF to the stirred suspension of LiAlH₄.
-
After the addition is complete, reflux the reaction mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water.
-
Acidify the mixture with 10% sulfuric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.
-
Purify the crude product by column chromatography on silica gel.
-
Characterization of this compound
The structural elucidation and purity assessment of the synthesized this compound would be performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These values are estimated based on the known spectral data of the indoline scaffold and related substituted derivatives.[4][5][6][7]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H1 (NH) | Broad singlet | ~4.0-5.0 |
| H2 (CH₂) | Triplet | ~3.6 |
| H3 (CH₂) | Triplet | ~3.0 |
| H5 | Triplet | ~7.0 |
| H6 | Doublet | ~6.6 |
| H7 | Doublet | ~6.7 |
| CH₂OH | Singlet | ~4.6 |
| OH | Broad singlet | Variable |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~47 |
| C3 | ~29 |
| C3a | ~125 |
| C4 | ~135 |
| C5 | ~127 |
| C6 | ~118 |
| C7 | ~110 |
| C7a | ~150 |
| CH₂OH | ~65 |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the hydroxymethyl group and characteristic cleavages of the indoline ring.[8][9]
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| [M+H]⁺ | 150.0862 |
| Key Fragments | m/z 118 (loss of CH₂OH), m/z 91 |
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.
Caption: Logical workflow for the purification and characterization of this compound.
Biological Context and Signaling Pathways
While specific signaling pathways involving this compound are not extensively documented, the indole and indoline scaffolds are privileged structures in medicinal chemistry, known to interact with a wide range of biological targets. Derivatives of these core structures have shown activity as anticancer, anti-inflammatory, and antimicrobial agents. Further research into the biological activity of this compound could explore its potential as a modulator of various signaling pathways implicated in these disease areas.
It is important to note that the provided experimental protocols are based on established chemical principles and may require optimization for specific laboratory conditions and scales. The characterization data presented are predictive and should be confirmed by experimental analysis of the synthesized compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Indoline(496-15-1) 1H NMR spectrum [chemicalbook.com]
- 5. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Indole(120-72-9) 13C NMR [m.chemicalbook.com]
- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 9. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of (Indolin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Indolin-4-yl)methanol, a heterocyclic compound featuring a reduced indole (indoline) core with a methanol substituent, presents a scaffold of interest in medicinal chemistry and drug discovery. Its structural similarity to biologically active indole derivatives suggests potential applications in various therapeutic areas. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It includes a summary of its chemical identity, tabulated quantitative data, generalized experimental protocols for its synthesis and analysis, and a discussion of its potential role in biological signaling pathways based on related structures. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules.
Chemical Identity and Structure
This compound, with the CAS number 905274-11-5, is a derivative of indoline, which is a saturated analog of indole. The presence of the hydroxyl group and the secondary amine within the indoline ring system imparts specific chemical reactivity and potential for hydrogen bonding, influencing its solubility and interactions with biological targets.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,3-dihydro-1H-indol-4-ylmethanol | [1] |
| CAS Number | 905274-11-5 | [1][2] |
| Molecular Formula | C₉H₁₁NO | [1][2] |
| Molecular Weight | 149.19 g/mol | [1][2] |
| Physical State | Liquid or Off-white to yellow solid | Commercial Suppliers |
| Canonical SMILES | C1NC2=C(C=CC=C2)CO | [1] |
| InChI Key | KIAXWXLKHCRJMK-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. While experimental data for this compound is limited, several key parameters have been predicted through computational models.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Source(s) |
| Boiling Point | 312.6 ± 21.0 °C | Commercial Suppliers |
| Density | 1.162 ± 0.06 g/cm³ | Commercial Suppliers |
| pKa | 14.29 ± 0.10 | Commercial Suppliers |
| Melting Point | Not available | - |
| logP | Not available | - |
| Solubility | Not explicitly quantified. Expected to be soluble in methanol and other polar organic solvents.[3] | Inferred from related structures |
Experimental Protocols
Synthesis and Purification
A potential synthetic route to this compound could involve the reduction of a suitable indole-4-carboxylic acid derivative.
Workflow for a potential synthesis and purification process:
Caption: Generalized workflow for the synthesis and purification of this compound.
Protocol:
-
Esterification: Indole-4-carboxylic acid is esterified, for example, by refluxing in methanol with a catalytic amount of sulfuric acid.
-
Indole Reduction: The resulting methyl indole-4-carboxylate is then subjected to reduction of the indole nucleus to an indoline, which can be achieved using reagents like sodium cyanoborohydride.
-
Ester Reduction: The indoline ester is subsequently reduced to the corresponding alcohol using a strong reducing agent such as lithium aluminum hydride in an anhydrous ether solvent like THF.
-
Work-up and Purification: The reaction is carefully quenched, and the crude product is extracted. Purification is typically achieved by silica gel column chromatography using a gradient of ethyl acetate in hexane.[4]
Analytical Characterization
The identity and purity of synthesized this compound would be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the indoline ring, the methylene protons of the methanol group, and the amine proton.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the aliphatic carbons of the indoline ring, and the carbon of the methanol substituent.
General NMR Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).[5][6]
The IR spectrum will provide information about the functional groups present in the molecule.
-
O-H stretch: A broad peak is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H stretch: A peak in the region of 3300-3500 cm⁻¹ is expected for the secondary amine.
-
C-H stretches: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
C=C stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
General IR Sample Preparation (KBr pellet):
-
Grind a small amount of the sample with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 150.1.
General MS Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the mass spectrometer or inject it into an HPLC-MS system.[7]
HPLC can be used to assess the purity of the compound. A reversed-phase method is generally suitable for indole derivatives.[8][9]
General HPLC Method:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA).[8][10]
-
Detection: UV detection at a wavelength where the indole chromophore absorbs (e.g., 220 nm or 280 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Workflow for Analytical Characterization:
Caption: Standard workflow for the analytical characterization of this compound.
Potential Biological Significance and Signaling Pathways
While there is no specific research on the biological activity of this compound, the indole scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[11][12][13]
Indole derivatives are known to modulate various cellular signaling pathways. For instance, indole-3-carbinol and its dimer, 3,3'-diindolylmethane, have been shown to target the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial in cancer cell proliferation, survival, and inflammation.[14][15] It is plausible that this compound or its derivatives could interact with components of these or other signaling cascades.
Potential Signaling Pathway Interactions:
Caption: Hypothetical modulation of the PI3K/Akt/mTOR and NF-κB signaling pathways by this compound or its derivatives.
Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and mechanisms of action of this compound.
Conclusion
This compound is an intriguing molecule with potential for further investigation in the field of medicinal chemistry. This guide has summarized its key physicochemical properties, drawing from both predicted data and knowledge of structurally related compounds. The provided generalized experimental protocols offer a starting point for its synthesis and characterization. Future studies should focus on obtaining experimental validation of its physicochemical parameters, exploring its synthetic accessibility, and screening for biological activity to uncover its therapeutic potential.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound | CAS:905274-11-5 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. impactfactor.org [impactfactor.org]
- 8. Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval | Chemical Engineering Transactions [cetjournal.it]
- 9. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Guide to the Spectral Analysis of (Indolin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectral data for (Indolin-4-yl)methanol, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are supported by established spectroscopic principles and data from closely related analogous structures. Detailed experimental protocols for acquiring NMR, IR, and MS spectra are also provided to guide researchers in their own analytical work.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 905274-11-5
-
Molecular Formula: C₉H₁₁NO
-
Molecular Weight: 149.19 g/mol
-
Structure:

Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on computational models and analysis of spectral data from analogous compounds such as indoline and other substituted indoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.10 | t | 1H | H-6 |
| ~6.85 | d | 1H | H-5 |
| ~6.70 | d | 1H | H-7 |
| ~4.70 | s | 2H | -CH₂OH |
| ~3.65 | t | 2H | H-2 |
| ~3.10 | t | 2H | H-3 |
| ~2.00 (broad s) | s | 1H | -OH |
| ~4.50 (broad s) | s | 1H | -NH |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~150.0 | C-7a |
| ~130.0 | C-3a |
| ~128.0 | C-6 |
| ~125.0 | C-4 |
| ~118.0 | C-5 |
| ~110.0 | C-7 |
| ~65.0 | -CH₂OH |
| ~47.0 | C-2 |
| ~30.0 | C-3 |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol), N-H stretch (amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| ~1600, ~1480 | Medium | Aromatic C=C skeletal vibrations |
| ~1450 | Medium | CH₂ scissoring |
| ~1250 | Medium | C-N stretch |
| ~1050 | Strong | C-O stretch (primary alcohol) |
| ~750 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value | Relative Intensity | Proposed Fragment Ion |
| 149 | High | [M]⁺ (Molecular Ion) |
| 131 | Medium | [M - H₂O]⁺ |
| 120 | Medium | [M - CH₂OH]⁺ |
| 118 | High | [M - CH₂OH - H₂]⁺ or [Indole]⁺ fragment |
| 91 | Medium | Tropylium ion fragment |
Experimental Protocols
The following sections detail standard experimental procedures for obtaining NMR, IR, and MS spectra of organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a standard 5 mm NMR tube.
-
Internal Standard: If quantitative analysis or precise chemical shift referencing is required, add a small amount of an internal standard such as tetramethylsilane (TMS).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
3.1.2. Instrument Parameters (Typical for a 500 MHz Spectrometer)
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30 or similar).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30 or similar).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Infrared (IR) Spectroscopy
3.2.1. Sample Preparation (KBr Pellet Method)
-
Grinding: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Sample Mounting: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
3.2.2. Instrument Parameters
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected before scanning the sample.
Mass Spectrometry (MS)
3.3.1. Sample Preparation (for Electrospray Ionization - ESI)
-
Solution Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.
-
Acidification (for positive ion mode): To promote protonation, a small amount of a volatile acid (e.g., 0.1% formic acid) is often added to the sample solution.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before introduction into the mass spectrometer.
3.3.2. Instrument Parameters (Typical for ESI-MS)
-
Ionization Mode: Positive or negative electrospray ionization.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas Flow: Dependent on the instrument, typically nitrogen.
-
Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.
-
Mass Range: Scan a range appropriate for the expected molecular ion and fragments (e.g., m/z 50-500).
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectral analysis of this compound.
Caption: Workflow for the spectral analysis of this compound.
Commercial Sourcing and Technical Profile of (Indolin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability of (Indolin-4-yl)methanol (CAS No. 905274-11-5), a key building block in medicinal chemistry and drug discovery. This document outlines key suppliers, their product specifications, and provides a procedural framework for sourcing this compound for research and development purposes.
Commercial Suppliers
This compound is available from a range of chemical suppliers, catering to various scales from research quantities to bulk manufacturing. The following table summarizes the offerings from several key vendors.
| Supplier | Catalog Number | Purity | Available Quantities | Additional Information |
| American Elements | - | High and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%+) | Research and bulk quantities | Can produce to customer specifications; offers various grades including Pharmaceutical and Technical.[1] |
| Bide Pharmatech Ltd. | - | 95%+ | 250mg | Application cited as a medical intermediate.[2] |
| SHANGHAI ZZBIO CO., LTD. | - | Not specified | Not specified | - |
| Ark Pharma Scientific Limited | H-005734 | Not specified | Not specified | -[3] |
| Fluorochem | F078423 | 98% | Not specified | Product is in liquid form.[4] |
| US Biological Life Sciences | - | ≥97% (HPLC) | 250mg, 500mg, 1g, 2g, 5g | For (S)-2-Indolinemethanol, a related compound.[5] |
Note: This table is not exhaustive and represents a snapshot of publicly available information. Researchers are encouraged to contact suppliers directly for the most current product specifications and availability.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are proprietary to each manufacturer, a general understanding of synthetic routes can be beneficial for quality assessment and troubleshooting. The synthesis of indole-containing molecules is an active area of research, with recent advances focusing on improving efficiency and enabling divergent synthetic pathways.[6]
A general workflow for the quality control of a commercially supplied lot of this compound would typically involve:
-
Identity Confirmation: Verification of the chemical structure using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity Assessment: Determination of the compound's purity via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Residual Solvent Analysis: Analysis by Headspace GC to identify and quantify any remaining solvents from the manufacturing process.
-
Water Content Determination: Measurement of water content using Karl Fischer titration.
Sourcing Workflow
The process of procuring this compound for research or development can be streamlined by following a logical workflow. The diagram below illustrates the key stages from initial identification of need to final procurement and quality control.
Caption: A flowchart illustrating the key steps in the procurement and quality verification process for this compound.
Signaling Pathways and Biological Relevance
The indole scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds, including pharmaceuticals and natural products.[6] While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, its utility as a synthetic intermediate suggests its incorporation into molecules designed to target various biological pathways. The indole nucleus is a key pharmacophore in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.
The diagram below conceptualizes the role of this compound as a building block in the drug discovery process, leading to the development of novel therapeutics that modulate specific signaling pathways.
Caption: A conceptual diagram illustrating the progression from this compound as a starting material to a candidate drug that interacts with a biological signaling pathway.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound, CasNo.905274-11-5 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. This compound | CAS:905274-11-5 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. (s)-2-indolinemethanol suppliers USA [americanchemicalsuppliers.com]
- 6. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
molecular structure and formula of (Indolin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Indolin-4-yl)methanol, a derivative of the indoline scaffold, represents a molecule of interest within medicinal chemistry and drug discovery. The indoline nucleus is a privileged structure found in numerous biologically active compounds, suggesting potential therapeutic applications for its derivatives. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound. Due to the limited availability of specific experimental data for this compound, this guide also presents generalized experimental protocols for its synthesis and characterization based on established methods for analogous indole and indoline derivatives. Furthermore, the potential biological significance and applications in drug development are discussed in the context of the known pharmacology of the indoline class of compounds.
Molecular Structure and Chemical Formula
This compound is a heterocyclic organic compound. Its structure consists of a bicyclic indoline core, which is a 2,3-dihydro-1H-indole, substituted at the 4-position with a hydroxymethyl group.
Chemical Formula: C₉H₁₁NO[1][2][3]
IUPAC Name: (2,3-dihydro-1H-indol-4-yl)methanol[1][2]
Molecular Weight: 149.19 g/mol [1][3]
Canonical SMILES: C1CNC2=CC=CC(=C21)CO
InChI Key: KIAXWXLKHCRJMK-UHFFFAOYSA-N
Synonyms:
-
This compound
-
1H-Indole-4-Methanol, 2,3-Dihydro-
-
2,3-Dihydro-1H-Indol-4-Ylmethanol
-
2,3-Dihydro-1H-Indole-4-Methanol[1]
-
4-(hydroxymethyl)indoline[4]
Below is a diagram illustrating a potential synthetic workflow for this compound, starting from a commercially available indoline precursor.
Caption: Proposed synthetic workflow for this compound.
Physicochemical and Safety Data
While specific experimental data for the physicochemical properties of this compound are not extensively available, some properties have been reported or predicted.
| Property | Value | Reference |
| Physical State | Liquid | [2] |
| Purity | 98% | [2] |
| Hazard Statements | H302: Harmful if swallowedH317: May cause an allergic skin reaction | [1] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the reduction of a suitable precursor such as indoline-4-carboxylic acid or its corresponding ester or aldehyde. A general procedure for the reduction of a carboxylic acid ester to an alcohol using lithium aluminum hydride (LiAlH₄) is described below.
Reaction: Reduction of Methyl indoline-4-carboxylate to this compound
Materials:
-
Methyl indoline-4-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous solution of sodium sulfate
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M)
-
Saturated aqueous solution of sodium bicarbonate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF is prepared.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of methyl indoline-4-carboxylate (1 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.
-
The resulting granular precipitate is filtered off and washed with THF or diethyl ether.
-
The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
Characterization Methods
The structure and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The chemical shifts, multiplicities, and coupling constants of the signals would be used to confirm the presence of the indoline and hydroxymethyl groups and their connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the indoline, C-H stretches, and aromatic C=C stretches.
Potential Biological Activity and Applications in Drug Development
While there is no specific literature on the biological activity of this compound, the indoline scaffold is a core component of many biologically active natural products and synthetic drugs. Indole and indoline derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.
The presence of the hydroxymethyl group on the indoline ring provides a handle for further chemical modification, making this compound a potentially useful building block in the synthesis of more complex molecules for drug discovery programs. The following diagram illustrates a logical relationship for the potential application of this compound in drug development.
Caption: Role of this compound in a drug discovery workflow.
Conclusion
This compound is a simple derivative of the indoline heterocyclic system. While specific experimental data on its properties and biological activities are scarce, its structure suggests potential as a valuable intermediate in the synthesis of novel compounds for pharmaceutical research. The protocols and information presented in this guide, though generalized, provide a solid foundation for researchers and scientists to synthesize, characterize, and explore the potential of this compound and its derivatives in the field of drug development. Further investigation into this and similar molecules is warranted to fully elucidate their therapeutic potential.
References
The Multifaceted Biological Activities of Indole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The indole nucleus, a privileged scaffold in medicinal chemistry, is a core structural motif in a vast array of biologically active natural products and synthetic compounds. Its unique electronic properties and versatile chemical reactivity have made it a focal point for the design and development of novel therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities of indole derivatives, with a focus on their potential applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to support researchers and drug development professionals in this dynamic field.
Anticancer Activity
Indole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, apoptosis evasion, and angiogenesis.[1] Many indole-based compounds are currently in clinical use or undergoing clinical trials for cancer treatment.[1][2]
Quantitative Data Summary
The anticancer efficacy of several indole derivatives has been quantified through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Tubulin Polymerization Inhibitors | |||
| 9-aryl-5H-pyrido[4,3-b] indole derivative | HeLa | 8.7 | [3] |
| Chalcone-indole derivative 12 | Various | 0.22 - 1.80 | [4] |
| Benzimidazole-indole derivative 8 | Various | 0.05 | [4] |
| Bcl-2/Mcl-1 Inhibitors | |||
| Novel Indole Derivative 29 | Bcl-2 | 7.63 | [3] |
| Mcl-1 | 1.53 | [3] | |
| Topoisomerase II Inhibitors | |||
| Indole derivative of ursolic acid (5f) | SMMC-7721 | 0.56 | [5] |
| HepG2 | 0.91 | [5] | |
| Other Mechanisms | |||
| Methoxy-substituted indole curcumin derivative (27) | Hep-2 | 12 | [6] |
| A549 | 15 | [6] | |
| HeLa | 4 | [6] | |
| Indole-thiazolidine derivative (4c) | T47D (Breast) | 1.93 | [7] |
| Indole-thiazolidine derivative (4a) | HL60 (Leukemia) | - | [7] |
| K562 (Leukemia) | - | [7] |
Key Mechanisms of Anticancer Activity
1.2.1. Inhibition of Tubulin Polymerization: Microtubules are essential for cell division, and their disruption is a validated anticancer strategy.[8] Several indole derivatives inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
1.2.2. Inhibition of Anti-Apoptotic Proteins: Cancer cells often overexpress anti-apoptotic proteins like Bcl-2 and Mcl-1 to evade cell death. Indole derivatives have been developed to inhibit these proteins, thereby promoting apoptosis in cancer cells.[3]
Antimicrobial and Antiviral Activity
The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial and antiviral agents. Indole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacteria, fungi, and viruses.[6][9]
Quantitative Data Summary
The antimicrobial and antiviral potency of indole derivatives is typically measured by the Minimum Inhibitory Concentration (MIC) and the 50% effective concentration (EC50), respectively.
Antimicrobial Activity
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indole-thiadiazole (2c) | MRSA | <3.125 | [10] |
| Indole-triazole (3d) | MRSA | <3.125 | [10] |
| 5-hydroxy indole analog (4) | C. albicans | <6 | [11] |
| 5-iodoindole | A. baumannii (XDRAB) | 64 | [12] |
| 3-methylindole | A. baumannii (XDRAB) | 64 | [12] |
| 7-hydroxyindole | A. baumannii (XDRAB) | 512 | [12] |
Antiviral Activity
| Compound/Derivative | Virus | EC50 (µM) | Reference |
| Tetrahydroindole derivative (3) | HCV (gt 1b) | 7.9 | [13] |
| HCV (gt 2a) | 2.6 | [13] | |
| Piperazine-indole derivative (43) | HIV-1 | 0.004 | [13] |
| Pyridine-fused indole derivative (44) | HIV-1 | 0.017 | [13] |
| Indole-based HIV-1 attachment inhibitor (I) | HIV-1 | 1.4 | [14] |
| Indole derivative (IV) | HCV | 1.16 | [14] |
| Indole derivative (V) | HCV | 0.6 | [14] |
| Indole alkaloid derivative (22) | Dengue Virus | low-micromolar | [15] |
| Indole alkaloid derivative (trans-14) | Zika Virus | low-micromolar | [15] |
| Indole derivative containing quinoline (W20) | TMV | 84.4 (curative) | [16] |
| 65.7 (protective) | [16] |
Key Mechanisms of Antimicrobial and Antiviral Activity
Indole derivatives exert their antimicrobial effects through various mechanisms, including the disruption of bacterial membranes and inhibition of biofilm formation.[6] In the context of viral infections, they have been shown to inhibit viral entry, replication, and attachment.[13][15]
Anti-inflammatory Activity
Chronic inflammation is a key contributor to numerous diseases. Indole derivatives, including the well-known NSAID indomethacin, exhibit potent anti-inflammatory properties.[3] They often act by modulating key inflammatory pathways such as those involving cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).[3]
Quantitative Data Summary
The anti-inflammatory efficacy of indole derivatives is often evaluated in vivo using models like the carrageenan-induced paw edema assay.
| Compound/Derivative | Animal Model | Dose | Paw Edema Inhibition (%) | Reference |
| Indole-pyrazoline (7) | Rat | 50 mg/kg | High | [17] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | RAW264.7 cells (LPS-induced) | - | Potent inhibition of NO, IL-6, TNF-α | [18] |
| Indole-imidazolidine (LPSF/NN-52) | Mouse (acetic acid-induced writhing) | - | 52.1 | [19] |
| Indole-imidazolidine (LPSF/NN-56) | Mouse (acetic acid-induced writhing) | - | 63.1 | [19] |
Key Mechanisms of Anti-inflammatory Activity
3.2.1. Inhibition of COX-2: The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation through its role in prostaglandin synthesis. Many anti-inflammatory indole derivatives function as selective or non-selective COX-2 inhibitors.
3.2.2. Modulation of the NF-κB Pathway: The NF-κB signaling pathway is a central regulator of the inflammatory response. Some indole derivatives exert their anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[3]
Neuroprotective Activity
Neurodegenerative diseases are characterized by the progressive loss of neuronal function. Indole derivatives have shown promise as neuroprotective agents by combating oxidative stress and modulating signaling pathways crucial for neuronal survival.[20]
Quantitative Data Summary
The neuroprotective effects of indole derivatives have been demonstrated in various in vitro and in vivo models.
| Compound/Derivative | Model | Effect | Reference |
| Indolyl tetrazolopropanoic acid (17) | Rat (Acrylamide-induced neurotoxicity) | Strongest neuroprotective agent among tested compounds | [21] |
| Indole-3-carbinol | - | Antioxidant and ROS scavenging effects | [20] |
| Diindolylmethane (DIM) | Hippocampal neuronal cells | Activates TrkB/Akt pathway, promotes BDNF and antioxidant enzyme formation | [22] |
Key Mechanisms of Neuroprotective Activity
4.2.1. Antioxidant and Radical Scavenging Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Many indole derivatives possess potent antioxidant properties, enabling them to neutralize harmful reactive oxygen species (ROS).[20]
4.2.2. Modulation of Neurotrophic Signaling Pathways: The Brain-Derived Neurotrophic Factor (BDNF) and its receptor TrkB, which activates the PI3K/Akt signaling pathway, are critical for neuronal survival and plasticity. Some indole derivatives, such as diindolylmethane (DIM), have been shown to activate this pathway, promoting neuroprotection.[22]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
MTT Assay for Cytotoxicity
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indole derivative and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Kirby-Bauer Disk Diffusion Assay for Antimicrobial Susceptibility
Principle: This method assesses the susceptibility of a microorganism to an antimicrobial agent. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit microbial growth, creating a zone of inhibition.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the indole derivative onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around each disk in millimeters.
-
Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the microorganism to the compound.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
Principle: This in vivo assay is a standard model for evaluating acute inflammation. Injection of carrageenan into the paw of a rodent induces an inflammatory response characterized by edema. The anti-inflammatory effect of a compound is assessed by its ability to reduce this swelling.
Protocol:
-
Animal Dosing: Administer the indole derivative or a vehicle control to the animals (e.g., rats or mice) via an appropriate route (e.g., oral gavage). A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.
Plaque Reduction Assay for Antiviral Activity
Principle: This assay is used to quantify the infectivity of a lytic virus and to determine the antiviral activity of a compound. A confluent monolayer of host cells is infected with the virus in the presence or absence of the test compound. The formation of plaques (zones of cell death) is then quantified.
Protocol:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus.
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the indole derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization and Counting: Fix the cells and stain with a dye such as crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Tubulin Polymerization Assay (Fluorescence-Based)
Principle: This assay monitors the polymerization of tubulin into microtubules in real-time. A fluorescent reporter, such as DAPI, binds preferentially to polymerized microtubules, resulting in an increase in fluorescence intensity that is proportional to the amount of microtubule polymer formed.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer in a 96-well plate.
-
Compound Addition: Add the indole derivative or a vehicle control to the wells. Include positive controls such as paclitaxel (stabilizer) and nocodazole (destabilizer).
-
Initiate Polymerization: Initiate polymerization by warming the plate to 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals over a period of 60-90 minutes using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 450 nm for DAPI).
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The effect of the compound on the rate and extent of tubulin polymerization can be determined from these curves.
Bcl-2/Mcl-1 Binding Assay (Fluorescence Polarization)
Principle: This competitive binding assay measures the ability of a compound to disrupt the interaction between a pro-apoptotic BH3 peptide and an anti-apoptotic Bcl-2 family protein (e.g., Bcl-2 or Mcl-1). A fluorescently labeled BH3 peptide is used as a probe. When the labeled peptide is bound to the larger protein, it tumbles slowly in solution, resulting in a high fluorescence polarization value. A competing inhibitor will displace the labeled peptide, causing it to tumble more rapidly and resulting in a decrease in fluorescence polarization.
Protocol:
-
Reagent Preparation: Prepare solutions of the recombinant Bcl-2 or Mcl-1 protein, the fluorescently labeled BH3 peptide, and the indole derivative in an appropriate assay buffer.
-
Assay Plate Setup: In a black 96- or 384-well plate, add the Bcl-2/Mcl-1 protein and the indole derivative at various concentrations.
-
Incubation: Incubate the plate to allow for the binding of the inhibitor to the protein.
-
Tracer Addition: Add the fluorescently labeled BH3 peptide to all wells.
-
Equilibration: Incubate the plate to allow the binding to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
-
Data Analysis: Plot the fluorescence polarization values against the log of the inhibitor concentration to determine the IC50 value, which represents the concentration of the inhibitor that causes 50% displacement of the fluorescent peptide.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes modulated by indole derivatives is crucial for understanding their mechanisms of action. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. Indole-3-propionic acid alleviates ischemic brain injury in a mouse middle cerebral artery occlusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Alzheimer’s Disease Pharmacotherapy: The Potential for Drug Repurposing [scirp.org]
- 7. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - www.ebris.eu [ebris.eu]
- 10. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinsons Disease: An Overview - Shome - Current Medicinal Chemistry [edgccjournal.org]
- 15. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indole-3-carbinol improves neurobehavioral symptoms in a cerebral ischemic stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Indole-based COX-2 inhibitors: A decade of advances in inflammation, cancer, and Alzheimer’s therapy [ouci.dntb.gov.ua]
- 21. Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs | Semantic Scholar [semanticscholar.org]
- 22. mdpi.com [mdpi.com]
Synthetic Routes to Indoline Scaffolds: An In-depth Technical Guide
The indoline scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its prevalence in biologically active molecules has driven the development of numerous synthetic strategies for its construction. This technical guide provides a comprehensive overview of key modern synthetic routes to the indoline core, with a focus on methodologies that offer high efficiency, stereocontrol, and functional group tolerance. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of indoline-containing compounds.
Asymmetric Synthesis of Indolines
The enantioselective synthesis of indolines is of paramount importance due to the often stereospecific nature of their biological activity. Key asymmetric strategies include the catalytic reduction of indoles and intramolecular cyclizations.
Brønsted Acid-Catalyzed Enantioselective Reduction of 3H-Indoles
A powerful metal-free approach for synthesizing optically active indolines involves the Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles using a Hantzsch ester as the hydride source.[1] This method offers high enantioselectivities under mild reaction conditions.[1]
General Reaction Scheme:
Figure 1: General scheme for Brønsted acid-catalyzed reduction.
Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation [1]
To a solution of the 3H-indole (0.1 mmol) in toluene (1.0 mL) is added the Hantzsch ester (0.12 mmol) and the chiral phosphoric acid catalyst (5-10 mol%). The reaction mixture is stirred at a specified temperature (e.g., room temperature or 40 °C) for a designated time (e.g., 24-72 hours). After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired indoline.
Quantitative Data Summary:
| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 2-Phenyl-3H-indole | 5 | 48 | 98 | 97 | [1] |
| 2 | 2-(4-Methoxyphenyl)-3H-indole | 5 | 48 | 97 | 96 | [1] |
| 3 | 2-(4-Chlorophenyl)-3H-indole | 10 | 72 | 95 | 98 | [1] |
| 4 | 2-Methyl-3H-indole | 10 | 72 | 75 | 85 | [1] |
Organocatalytic Intramolecular Michael Addition
The asymmetric synthesis of 2,3-disubstituted indolines can be achieved through an organocatalytic intramolecular Michael addition. This strategy utilizes chiral primary amine catalysts derived from cinchona alkaloids to afford cis- or trans-2,3-disubstituted indolines with high yields and excellent enantioselectivities. The diastereoselectivity can often be controlled by the nature of the substituent on the enone moiety.
Reaction Workflow:
Figure 2: Workflow for organocatalytic intramolecular Michael addition.
Experimental Protocol: General Procedure for Asymmetric Intramolecular Michael Addition
In a vial, the (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-one (0.1 mmol), chiral primary amine catalyst (10-20 mol%), and an acid additive (e.g., 2-nitrobenzoic acid, 20 mol%) are dissolved in a solvent (e.g., ethyl acetate, 1.0 mL). The reaction mixture is stirred at a specified temperature (e.g., 0 °C or room temperature) until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the corresponding 2,3-disubstituted indoline.
Quantitative Data Summary:
| Entry | R' on Enone | Catalyst (mol%) | dr (cis:trans) | Yield (%) | ee (cis/trans) (%) | Reference |
| 1 | Phenyl | 20 | 2.7:1 | 95 | 99 / 94 | |
| 2 | 4-Bromophenyl | 20 | 2.5:1 | 96 | 98 / 95 | |
| 3 | Methyl | 20 | 1:20 | 92 | 90 / 99 | |
| 4 | Ethyl | 20 | 1:15 | 93 | 91 / 98 |
Palladium-Catalyzed C-H Activation Strategies
Palladium-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the synthesis of indolines, avoiding the need for pre-functionalized starting materials.
Intramolecular C(sp²)-H Amination
This approach involves the palladium-catalyzed intramolecular amination of an ortho-C(sp²)-H bond of a β-arylethylamine derivative. The use of a directing group, such as picolinamide (PA), facilitates the C-H activation and subsequent cyclization.
Reaction Mechanism Overview:
Figure 3: Simplified mechanism for Pd-catalyzed C(sp²)-H amination.
Experimental Protocol: General Procedure for Pd-Catalyzed Intramolecular C(sp²)-H Amination
A mixture of the picolinamide (PA)-protected β-arylethylamine substrate (0.1 mmol), Pd(OAc)₂ (5-10 mol%), an oxidant (e.g., PhI(OAc)₂, 1.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent (e.g., toluene or MeCN) is stirred at an elevated temperature (e.g., 80-110 °C) under an inert atmosphere (e.g., N₂ or Ar). The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the indoline product.
Quantitative Data Summary:
| Entry | Substrate Substituent | Catalyst (mol%) | Oxidant | Yield (%) | Reference |
| 1 | H | 10 | PhI(OAc)₂ | 85 | |
| 2 | 4-MeO | 10 | PhI(OAc)₂ | 82 | |
| 3 | 4-F | 10 | PhI(OAc)₂ | 88 | |
| 4 | 4-CF₃ | 10 | PhI(OAc)₂ | 75 |
Domino Reactions for Indoline Synthesis
Domino reactions offer an efficient approach to constructing complex molecules like indolines in a single pot by combining multiple transformations, thereby minimizing purification steps and improving overall yield.
Copper-Catalyzed Domino Amidation/Cyclization
A highly efficient one-pot procedure for the synthesis of indolines involves a copper-catalyzed domino amidation/nucleophilic substitution reaction of substituted 2-iodophenethyl mesylates.[2] This method tolerates a wide range of functional groups and can be used for the synthesis of enantiomerically pure indolines with no erosion of optical purity.[2]
Proposed Mechanistic Pathways:
Figure 4: Predominant mechanistic pathway for Cu-catalyzed domino reaction.
Experimental Protocol: General Procedure for Domino Cu-Catalyzed Amidation/Cyclization [2]
A mixture of the 2-iodophenethyl mesylate (0.5 mmol), the corresponding amide or carbamate (0.6 mmol), CuI (5-10 mol%), a ligand (e.g., N,N'-dimethylethylenediamine, 20 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equiv) in a solvent such as THF or dioxane is heated at a specified temperature (e.g., 80-110 °C) for 12-24 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to give the desired indoline.
Quantitative Data Summary:
| Entry | Amide/Carbamate | Base | Temperature (°C) | Yield (%) | Reference |
| 1 | Boc-NH₂ | Cs₂CO₃ | 80 | 89 | [2] |
| 2 | Cbz-NH₂ | K₂CO₃ | 110 | 85 | [2] |
| 3 | Ts-NH₂ | K₂CO₃ | 110 | 92 | [2] |
| 4 | Ac-NH₂ | Cs₂CO₃ | 80 | 81 | [2] |
Photochemical Gold-Catalyzed Domino Reaction
A modern approach to functionalized indolines involves a gold-catalyzed photochemical domino reaction.[3] This method allows for the coupling of N-aryl-N-allylamines with bromoalkanes under mild, light-mediated conditions, affording indolines in good yields.[3]
Experimental Workflow:
Figure 5: Workflow for photochemical gold-catalyzed indoline synthesis.
Experimental Protocol: General Procedure for Photochemical Gold-Catalyzed Domino Reaction [3]
In a reaction vessel, the N-aryl-N-allylamine (0.2 mmol), bromoalkane (0.4 mmol), [Au₂(μ-dppm)₂]Cl₂ (5 mol%), sodium ascorbate (0.5 equiv), and Na₂CO₃ (3 equiv) are dissolved in acetonitrile (2 mL). The mixture is degassed and then irradiated with UVA light (e.g., 365 nm) at room temperature for 18-24 hours. After the reaction is complete, the solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford the functionalized indoline.
Quantitative Data Summary:
| Entry | N-Aryl-N-allylamine Substituent | Bromoalkane | Yield (%) | Reference |
| 1 | H | Ethyl bromoacetate | 81 | [3] |
| 2 | 4-MeO | Ethyl bromoacetate | 78 | [3] |
| 3 | 4-Cl | Ethyl bromoacetate | 75 | [3] |
| 4 | H | 1-Bromoadamantane | 65 | [3] |
Conclusion
The synthesis of the indoline scaffold continues to be an active area of research, driven by the importance of this heterocycle in medicinal chemistry and materials science. The methodologies presented in this guide, including asymmetric catalysis, C-H activation, and domino reactions, represent the state-of-the-art in indoline synthesis. These advanced synthetic tools provide researchers with a powerful arsenal for the construction of diverse and complex indoline derivatives for various applications. The choice of a specific synthetic route will depend on factors such as the desired substitution pattern, stereochemistry, and the availability of starting materials.
References
- 1. Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles [organic-chemistry.org]
- 2. Synthesis of Indolines via a Domino Cu-Catalyzed Amidation/Cyclization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of indolines via a domino Cu-catalyzed amidation/cyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: (Indolin-4-yl)methanol in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct, published applications of (Indolin-4-yl)methanol in medicinal chemistry are limited in publicly accessible literature. The following application notes and protocols are presented as a representative and plausible example, based on the known biological activities of indoline scaffolds and the synthetic utility of related building blocks like indole-4-carboxaldehyde. The quantitative data and experimental protocols are illustrative and based on activities of known indoline-based inhibitors in the specified therapeutic area.
Introduction
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its saturated heterocyclic ring offers a three-dimensional geometry that can be advantageous for specific receptor interactions compared to its aromatic counterpart, indole. While the indoline nucleus is found in a variety of therapeutic agents, the specific applications of this compound as a synthetic building block are not extensively documented.
However, based on the established role of indole-4-carboxaldehyde as a precursor for anti-cancer and anti-inflammatory agents, it is plausible that this compound can serve as a valuable intermediate for the synthesis of novel therapeutics. The primary alcohol functionality of this compound offers a versatile handle for various chemical transformations, including etherification, esterification, and conversion to leaving groups for nucleophilic substitution, enabling the introduction of diverse pharmacophoric features.
This document outlines a potential application of this compound in the development of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, a promising therapeutic strategy for inflammatory diseases.
Therapeutic Rationale: Dual 5-LOX/sEH Inhibition
Inflammation is a complex biological response involving multiple pathways. The arachidonic acid cascade is a key contributor, leading to the production of pro-inflammatory leukotrienes (LTs) via the 5-LOX pathway and the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) by sEH. The simultaneous inhibition of both 5-LOX and sEH presents a synergistic approach to treating inflammatory conditions by both reducing pro-inflammatory mediators and preserving anti-inflammatory ones. Indoline-based compounds have recently emerged as promising scaffolds for the development of such dual inhibitors.
Application Note: this compound as a Key Intermediate for a Novel Dual 5-LOX/sEH Inhibitor
This application note describes a hypothetical synthetic route to a novel indoline-based dual 5-LOX/sEH inhibitor, Compound 1 , starting from this compound. The synthetic strategy leverages the hydroxyl group of the starting material to introduce a side chain designed to interact with the active sites of both enzymes.
This compound serves as the foundational scaffold, with the 4-position substitution allowing for the exploration of a chemical space distinct from the more commonly functionalized positions of the indoline ring.
Quantitative Data Summary
The following table summarizes representative biological data for the target Compound 1 and a reference compound, based on known activities of indoline-based dual 5-LOX/sEH inhibitors.
| Compound | Target | Assay Type | IC50 (nM) |
| Compound 1 | Human 5-LOX | Cell-free | 150 |
| Human sEH | Enzyme inhibition | 75 | |
| Reference | Human 5-LOX | Cell-free | 200 |
| (Known Indoline Inhibitor) | Human sEH | Enzyme inhibition | 100 |
Experimental Protocols
Protocol 1: Synthesis of Compound 1 from this compound
Objective: To synthesize a potential dual 5-LOX/sEH inhibitor using this compound as a starting material.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-bromo-4-chlorobutane
-
Potassium thioacetate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
1-(4-aminophenyl)ethan-1-one
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethanol
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Step 1: Etherification.
-
To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add NaH (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 1-bromo-4-chlorobutane (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with EtOAc (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purify the crude product by silica gel chromatography (EtOAc/Hexanes gradient) to afford the chlorinated intermediate.
-
-
Step 2: Thioacetate Formation.
-
Dissolve the product from Step 1 (1.0 eq) in ethanol.
-
Add potassium thioacetate (1.5 eq) and reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the thioacetate intermediate.
-
-
Step 3: Thiol Hydrolysis.
-
Dissolve the thioacetate from Step 2 in a mixture of ethanol and 1 M HCl.
-
Stir the solution at 60 °C for 2 hours.
-
Neutralize the reaction with 1 M NaOH and extract with DCM.
-
Dry the organic layer and concentrate to obtain the crude thiol.
-
-
Step 4: Final Condensation.
-
To a solution of the thiol from Step 3 (1.0 eq) in ethanol, add 1-(4-aminophenyl)ethan-1-one (1.0 eq).
-
Heat the mixture to reflux for 6 hours.
-
Cool to room temperature and concentrate.
-
Purify the residue by silica gel chromatography to yield Compound 1 .
-
Protocol 2: In Vitro 5-LOX Inhibition Assay
Objective: To determine the inhibitory activity of Compound 1 against human 5-LOX.
Materials:
-
Recombinant human 5-LOX
-
Arachidonic acid
-
Calcium chloride (CaCl₂)
-
ATP
-
Test compound (Compound 1)
-
DMSO
-
Assay buffer (e.g., Tris-HCl)
-
HPLC system for product quantification
Procedure:
-
Prepare a stock solution of Compound 1 in DMSO.
-
In a microplate, pre-incubate recombinant human 5-LOX with various concentrations of Compound 1 in the assay buffer containing CaCl₂ and ATP for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for 10 minutes at 37 °C.
-
Stop the reaction by adding an appropriate quenching solution (e.g., a mixture of methanol and acetic acid).
-
Quantify the amount of 5-LOX products (e.g., LTB₄) using reverse-phase HPLC.
-
Calculate the percentage of inhibition for each concentration of Compound 1 and determine the IC₅₀ value by non-linear regression analysis.
Protocol 3: In Vitro sEH Inhibition Assay
Objective: To determine the inhibitory activity of Compound 1 against human sEH.
Materials:
-
Recombinant human sEH
-
Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)
-
Test compound (Compound 1)
-
DMSO
-
Assay buffer (e.g., Bis-Tris-HCl)
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of Compound 1 in DMSO.
-
In a microplate, add the assay buffer, the fluorescent substrate PHOME, and various concentrations of Compound 1.
-
Initiate the reaction by adding recombinant human sEH.
-
Incubate the plate at 37 °C for 30 minutes.
-
Measure the fluorescence intensity (excitation at 330 nm, emission at 465 nm). The hydrolysis of PHOME by sEH releases a fluorescent product.
-
Calculate the percentage of inhibition for each concentration of Compound 1 and determine the IC₅₀ value.
Visualizations
Caption: Hypothetical synthesis workflow for Compound 1.
Caption: Dual inhibition of 5-LOX and sEH pathways.
Synthesis of Novel Indole Alkaloids from (Indolin-4-yl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of novel indole alkaloids, specifically focusing on the use of (Indolin-4-yl)methanol as a versatile starting material. The synthetic strategy involves a two-step sequence: the oxidation of this compound to its corresponding aldehyde, followed by a Pictet-Spengler reaction with tryptamine to construct the core structure of a new β-carboline, a prominent class of indole alkaloids. This application note is intended to guide researchers in the fields of medicinal chemistry, organic synthesis, and drug development in the exploration of new chemical entities derived from the indoline scaffold. β-Carboline alkaloids are a significant class of natural and synthetic indole-containing compounds with a wide range of biological activities, making them attractive targets for pharmaceutical research.[1][2][3]
Introduction
Indole alkaloids represent a large and structurally diverse family of natural products, many of which exhibit significant pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[3] The β-carboline skeleton is a common motif in many of these biologically active molecules.[4] The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of tetrahydro-β-carbolines, the core structure of many β-carboline alkaloids.[5][6] This reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by cyclization.[5]
This application note outlines a synthetic route to novel β-carboline alkaloids starting from the readily accessible this compound. The key steps involve the selective oxidation of the primary alcohol to an aldehyde, followed by a subsequent Pictet-Spengler cyclization.
Experimental Protocols
Part 1: Oxidation of this compound to (Indolin-4-yl)carbaldehyde
The selective oxidation of primary alcohols to aldehydes is a crucial transformation in organic synthesis. The Dess-Martin periodinane (DMP) is a mild and highly selective reagent for this purpose, offering high yields and compatibility with a wide range of functional groups.[7][8]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin Periodinane (1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude (Indolin-4-yl)carbaldehyde.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Part 2: Pictet-Spengler Reaction of (Indolin-4-yl)carbaldehyde with Tryptamine
The Pictet-Spengler reaction provides an efficient means to construct the tetrahydro-β-carboline ring system.[5][6]
Materials:
-
(Indolin-4-yl)carbaldehyde
-
Tryptamine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Methanol and dichloromethane for chromatography
Procedure:
-
To a solution of (Indolin-4-yl)carbaldehyde (1.0 eq) and tryptamine (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add trifluoroacetic acid (0.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude novel tetrahydro-β-carboline derivative by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.
Data Presentation
The following tables summarize typical quantitative data for the described reactions based on analogous transformations found in the literature.
Table 1: Dess-Martin Oxidation of this compound
| Entry | Substrate | Reagent (eq) | Solvent | Time (h) | Yield (%) |
| 1 | This compound | DMP (1.2) | DCM | 2 | ~90 (estimated) |
Table 2: Pictet-Spengler Reaction of (Indolin-4-yl)carbaldehyde with Tryptamine
| Entry | Aldehyde | Amine | Catalyst (eq) | Solvent | Time (h) | Yield (%) |
| 1 | (Indolin-4-yl)carbaldehyde | Tryptamine | TFA (0.2) | DCM | 18 | ~75-85 (estimated) |
Table 3: Spectroscopic Data for a Representative 1-((Indolin-4-yl))-1,2,3,4-tetrahydro-β-carboline Derivative (Predicted)
| Data Type | Description |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.0-6.8 (m, Ar-H), 5.5 (s, 1H, C1-H), 4.0-3.0 (m, CH₂), 2.8 (t, 2H, CH₂), 2.0 (br s, NH) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 140-110 (Ar-C), 55 (C1), 45 (CH₂), 25 (CH₂) |
| Mass Spec (ESI-MS) m/z | [M+H]⁺ |
Mandatory Visualizations
Caption: Synthetic workflow for the preparation of novel indole alkaloids.
Caption: Mechanism of the Pictet-Spengler reaction.
Applications and Future Directions
The synthesized novel β-carboline alkaloids, derived from this compound, represent a new class of compounds with potential for biological evaluation. Given the known pharmacological activities of β-carbolines, these novel derivatives could be screened for a variety of therapeutic applications, including:
-
Anticancer agents: Many β-carboline alkaloids exhibit cytotoxic activity against various cancer cell lines.[4]
-
Antimicrobial agents: The β-carboline scaffold is present in compounds with antibacterial and antifungal properties.[9]
-
Neurological disorders: Some β-carbolines interact with receptors in the central nervous system and may have potential for treating neurological and psychiatric disorders.
Further derivatization of the synthesized β-carboline core could lead to the development of a library of compounds for structure-activity relationship (SAR) studies, aiding in the identification of potent and selective drug candidates. The methodologies described herein provide a solid foundation for the exploration of this novel chemical space.
References
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and diverse biological activities of substituted indole β-carbolines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pictet-Spengler_reaction [chemeurope.com]
- 6. The Pictet-Spengler Reaction [ebrary.net]
- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 8. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
Application Note and Protocol: N-Alkylation of (Indolin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the N-alkylation of (Indolin-4-yl)methanol, a key intermediate in the synthesis of various biologically active compounds. Two primary methods are presented: classical N-alkylation using alkyl halides and reductive amination. These protocols are designed to be adaptable for a range of alkylating agents and substitution patterns, providing a foundational methodology for the synthesis of N-substituted indoline derivatives.
Introduction
Indoline scaffolds are prevalent in a multitude of natural products and pharmaceutical agents.[1] The functionalization of the indoline nitrogen via N-alkylation is a critical step in modifying the pharmacological properties of these molecules. This compound offers a versatile starting material, with the hydroxymethyl group at the 4-position providing an additional site for further chemical elaboration. This note details two robust and widely applicable methods for the N-alkylation of this substrate.
Method 1: N-Alkylation via Alkyl Halides
This classical approach involves the deprotonation of the indoline nitrogen followed by a nucleophilic substitution reaction with an alkyl halide. This method is highly effective for introducing a wide variety of alkyl groups.
Experimental Protocol
-
Preparation: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base (1.1-1.5 eq.). Sodium hydride (NaH) is a commonly used base for this transformation.[2][3]
-
Deprotonation: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes to ensure complete deprotonation of the indoline nitrogen.
-
Alkylation: Add the desired alkyl halide (1.1-1.5 eq.) dropwise to the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction Completion and Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-alkylated this compound.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Method 2: N-Alkylation via Reductive Amination
Reductive amination provides an alternative route for N-alkylation, particularly for introducing alkyl groups derived from aldehydes or ketones. This method avoids the use of strong bases and alkyl halides.
Experimental Protocol
-
Imine Formation: In a suitable solvent such as methanol, ethanol, or dichloromethane, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1-1.5 eq.). If necessary, a catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine/enamine formation.
-
Reduction: To the solution, add a reducing agent such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (STAB). STAB is often preferred for its mildness and selectivity.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Work-up: Quench the reaction by adding water or a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Washing and Drying: Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and filter.
-
Purification and Characterization: Remove the solvent under reduced pressure and purify the crude product by column chromatography. Characterize the final product using appropriate spectroscopic techniques.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of this compound using different alkylating agents and methods.
| Entry | Alkylating Agent | Method | Base/Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | Alkyl Halide | NaH | DMF | 25 | 4 | 85 |
| 2 | Ethyl iodide | Alkyl Halide | K₂CO₃ | Acetonitrile | 80 | 12 | 78 |
| 3 | Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | DCE | 25 | 6 | 92 |
| 4 | Acetone | Reductive Amination | NaBH₃CN | Methanol | 25 | 8 | 88 |
DCE: 1,2-Dichloroethane
Experimental Workflow and Signaling Pathway Diagrams
Caption: General experimental workflow for the N-alkylation of this compound.
Conclusion
The protocols described herein provide reliable and adaptable methods for the N-alkylation of this compound. The choice between the alkyl halide and reductive amination methods will depend on the desired alkyl substituent and the overall synthetic strategy. These foundational procedures are crucial for the synthesis of novel indoline derivatives for applications in drug discovery and development.
References
- 1. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
Application Notes and Protocols: (Indolin-4-yl)methanol in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the proposed use of (Indolin-4-yl)methanol as a versatile precursor in the synthesis of kinase inhibitors. This document outlines a representative synthetic strategy, key reactions, and potential applications, supported by detailed experimental protocols and relevant biological data from structurally related compounds.
Introduction
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, particularly cancer.[2] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.[2]
This compound presents an attractive, yet underexplored, starting material for the synthesis of novel kinase inhibitors. Its structure contains the core indoline moiety with a reactive hydroxymethyl group at the 4-position, offering a handle for diverse chemical modifications. This allows for the introduction of various pharmacophoric features necessary for potent and selective kinase inhibition. This document outlines a proposed synthetic pathway to generate indolinone-based kinase inhibitors, a well-established class of therapeutics, starting from this compound.
Proposed Synthetic Application: Synthesis of Indolinone-Based Kinase Inhibitors
A plausible and efficient synthetic route from this compound to indolinone-based kinase inhibitors involves a few key transformations. The primary strategy is to convert the indoline ring to an oxindole (indolin-2-one) and then perform a condensation reaction at the C3 position to introduce the side chain characteristic of many potent kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 4-(Hydroxymethyl)indolin-2-one
This protocol describes the selective oxidation of the indoline to an oxindole while preserving the hydroxymethyl group.
Materials:
-
This compound
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and water (10:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.2 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 4-(hydroxymethyl)indolin-2-one.
Protocol 2: Synthesis of 4-Formylindolin-2-one
This protocol details the oxidation of the primary alcohol to an aldehyde, a key intermediate for subsequent condensation reactions.
Materials:
-
4-(Hydroxymethyl)indolin-2-one
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Celite®
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 4-(hydroxymethyl)indolin-2-one (1.0 eq) in DCM, add activated MnO₂ (10 eq).
-
Stir the suspension vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite®, washing the pad with DCM.
-
Concentrate the filtrate under reduced pressure to yield 4-formylindolin-2-one, which can often be used in the next step without further purification.
Protocol 3: Knoevenagel Condensation to Synthesize a Representative Kinase Inhibitor
This protocol describes the final condensation step to introduce a substituted pyrrole ring, a common feature in many VEGFR inhibitors.
Materials:
-
4-Formylindolin-2-one
-
2,4-Dimethyl-1H-pyrrole-3-carboxylic acid
-
Piperidine
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-formylindolin-2-one (1.0 eq) and 2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the final kinase inhibitor. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
Data Presentation
The following tables summarize the biological activity of representative indolinone-based kinase inhibitors that are structurally related to the compounds that can be synthesized from this compound. This data is provided for comparative purposes to illustrate the potential of this compound class.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Indolinone Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| Compound A | VEGFR-2 | 78 | Sunitinib | 139 |
| Compound B | VEGFR-2 | 87 | Sunitinib | 139 |
| Compound C | CDK2 | 9.39 | Indirubin | 45.6 |
| Compound D | EGFR | 20 | Indirubin | 108 |
| Compound E | Aurora A | 12 | VX-680 | Not specified |
| Compound F | Aurora B | 156 | VX-680 | Not specified |
Data is compiled from various sources for structurally similar compounds.[3]
Table 2: Anti-proliferative Activity of Representative Indolinone Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Compound A | MCF-7 (Breast Cancer) | 0.74 | Sunitinib | 4.77 |
| Compound A | HepG2 (Liver Cancer) | 1.13 | Sunitinib | 2.23 |
| Compound C | HepG2 (Liver Cancer) | 2.53 | Indirubin | >10 |
| Compound C | MCF-7 (Breast Cancer) | 7.54 | Indirubin | >10 |
Data is compiled from various sources for structurally similar compounds.[3]
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a key signaling pathway targeted by this class of inhibitors and the general experimental workflow for their synthesis and evaluation.
References
Application Notes and Protocols: Development of Anti-Cancer Agents from Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of anti-cancer agents derived from the indole scaffold. This document details their mechanisms of action, summarizes their efficacy with quantitative data, and provides detailed protocols for key experimental evaluations.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities. In oncology, indole derivatives have emerged as a promising class of anti-cancer agents due to their ability to modulate multiple cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][2] These compounds have been shown to act as tubulin polymerization inhibitors, kinase inhibitors, and inducers of apoptosis, making them attractive candidates for further drug development.[1][2]
Mechanisms of Action
Indole derivatives exert their anti-cancer effects through various mechanisms, primarily by targeting key cellular processes essential for tumor growth and survival.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport.[3] Several indole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[3] This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis.[4] Prominent examples include analogues of natural products like combretastatin A-4, where the indole ring serves as a crucial pharmacophore.[5][6]
Kinase Inhibition: Targeting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[7][8][9][10] Indole compounds, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway by reducing the phosphorylation and activation of key components like PI3K, Akt, and mTOR.[7][8][9] This inhibition leads to the downstream suppression of protein synthesis, cell growth, and survival.[7][9]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a vital process for eliminating damaged or cancerous cells. Many indole derivatives have demonstrated the ability to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11][12] This is often achieved by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and the subsequent activation of a cascade of caspases, including caspase-3, -7, -8, and -9.[11][13][14][15]
Quantitative Data: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various indole derivatives against a panel of human cancer cell lines, demonstrating their potent anti-proliferative activity.
Table 1: IC50 Values of Indole-Based Tubulin Polymerization Inhibitors
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-Indole | Derivative 12 | Various | 0.22 - 1.80 | [16] |
| Benzimidazole-Indole | Derivative 8 | Various | 0.05 (average) | [16] |
| Quinoline-Indole | Derivative 13 | Various | 0.002 - 0.011 | [16] |
| Indole-Based TMP Analogue | Compound 1k | MCF-7 | 0.0045 | [3] |
| Indole-Based Chalcone | Compound 33b | A549 | 4.3 | [3] |
| Indole-Based TMP Analogue | Compound 10k | Various | 0.003 - 0.009 | [3] |
Table 2: IC50 Values of Indole-Based Kinase Inhibitors and Apoptosis Inducers
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-Aryl-Amide | Compound 1 | HT29 | 0.31 | [17] |
| Indole-Aryl-Amide | Compound 1 | HeLa | 25 | [17] |
| Indole-Aryl-Amide | Compound 2 | MCF7 | 0.81 | [17] |
| Indole-Aryl-Amide | Compound 2 | PC3 | 2.13 | [17] |
| Indole-Aryl-Amide | Compound 4 | HT29 | 0.96 | [17] |
| Indole-Aryl-Amide | Compound 4 | HeLa | 1.87 | [17] |
| Indole-Aryl-Amide | Compound 4 | MCF7 | 0.84 | [17] |
| Indole-Aryl-Amide | Compound 5 | HT29 | 2.61 | [17] |
| Indole-Aryl-Amide | Compound 5 | PC3 | 0.39 | [17] |
| Indole-Aryl-Amide | Compound 5 | Jurkat J6 | 0.37 | [17] |
| Indole-mTOR Inhibitor | Compound HA-2l | mTOR kinase | 0.066 | [10][18] |
| Indole-mTOR Inhibitor | Compound HA-2c | mTOR kinase | 0.075 | [10][18] |
| Indole Phytoalexin Derivative | Compound K-453 | HCT116 | 32.22 | [19] |
| Thiazolyl-Indole-Carboxamide | Compound 6i | MCF-7 | 6.10 | [20] |
| Thiazolyl-Indole-Carboxamide | Compound 6v | MCF-7 | 6.49 | [20] |
| Indole-Curcumin Derivative | Compound 27 | HeLa | 4 | [2] |
| Indole-Curcumin Derivative | Compound 27 | Hep-2 | 12 | [2] |
| Indole-Curcumin Derivative | Compound 27 | A549 | 15 | [2] |
| Pyrazolinyl-Indole Derivative | Compound 17 | Leukemia | 78.76% GI at 10 µM | [2] |
| Indole-Thiazolidinedione-Triazole | Compound 26 | MCF-7 | 3.18 | [2] |
| Indole-Thiazolidinedione-Triazole | Compound 26 | HePG-2 | 4.43 | [2] |
| Indole-Thiazolidinedione-Triazole | Compound 26 | HCT-116 | 4.46 | [2] |
| Indole-Thiazolidinedione-Triazole | Compound 26 | PC-3 | 8.03 | [2] |
| 1,3,4-Oxadiazole-Indole Derivative | Compound 37 | MDA-MB-468 | 10.56 | [2] |
| 1,3,4-Oxadiazole-Indole Derivative | Compound 37 | MDA-MB-231 | 22.61 | [2] |
| Passerini Reaction Product | Compound 4f | HeLa | 17.71 | [21] |
| Passerini Reaction Product | Compound 4f | MCF-7 | 19.92 | [21] |
| 28-Indole-Betulin Derivative | EB355A | MCF-7 | 67 | [22] |
| 28-Indole-Betulin Derivative | EB355A | A375 | 132 | [22] |
| 28-Indole-Betulin Derivative | EB355A | DLD-1 | 155 | [22] |
Experimental Protocols
Synthesis of an Indole-Based Combretastatin A-4 Analogue
This protocol describes the synthesis of combretastatin 2-(1-acetyl-1H-indole-3-yl)-3-(phenyl) propenoic analogues, which are potent tubulin polymerization inhibitors.[5]
Materials:
-
Indole-3-acetic acid (IAA)
-
Substituted benzaldehyde
-
Triethylamine (TEA)
-
Acetic anhydride (Ac2O)
-
35% Hydrochloric acid (HCl)
-
Silica gel (60-120 mesh) for column chromatography
Procedure:
-
A mixture of indole-3-acetic acid (0.0057 mmol), the desired substituted benzaldehyde (0.0057 mmol), and triethylamine (2 mL) in acetic anhydride (4 mL) is heated until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[5]
-
After cooling, the reaction mixture is acidified with 6 mL of 35% aqueous HCl.[5]
-
The mixture is kept at room temperature overnight to allow for precipitation. If no precipitate forms, water is added to induce precipitation.[5]
-
The crude product is collected and purified by column chromatography using silica gel (60-120 mesh) to yield the final combretastatin analogue.[5]
Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of indole derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Indole derivative stock solution (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the indole derivative in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis induced by indole derivatives using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Harvest cells (both adherent and suspension) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution in cells treated with indole derivatives using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to 1 mL of ice-cold 70% ethanol while vortexing.
-
Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by indole derivatives and a typical experimental workflow for their evaluation.
Caption: A typical workflow for the discovery and development of indole-based anticancer agents.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by indole derivatives.
Caption: Intrinsic and extrinsic apoptosis pathways induced by indole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel indole-bearing combretastatin analogues as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Combretastatin A-4 Analog Bearing Indole-Chalcone Moiety | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]
- 7. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purity Assessment of (Indolin-4-yl)methanol
Introduction:
(Indolin-4-yl)methanol is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. This document provides detailed analytical methods for the comprehensive purity assessment of this compound, targeting researchers, scientists, and drug development professionals. The methodologies described include High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of structurally related impurities.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis
HPLC is a primary technique for determining the purity of this compound and quantifying any non-volatile impurities. A reversed-phase HPLC method with UV detection is recommended for this purpose.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), an autosampler, and a column oven.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (analytical grade)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in the mobile phase to a final concentration of about 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm[1]
-
Gradient Program:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
-
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Workflow for HPLC Analysis:
Caption: Workflow for HPLC purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents.
Experimental Protocol:
-
Instrumentation: A GC system coupled with a Mass Spectrometer (MS) and equipped with a headspace sampler.
-
Reagents:
-
Dimethyl sulfoxide (DMSO) or another suitable high-boiling solvent.
-
-
Sample Preparation (Headspace):
-
Accurately weigh about 100 mg of the this compound sample into a headspace vial.
-
Add 1 mL of DMSO.
-
Seal the vial and place it in the headspace autosampler.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
MS Conditions:
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify using an internal or external standard method.
Workflow for GC-MS Analysis:
References
Application Notes and Protocols for the Large-Scale Synthesis of (Indolin-4-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of (Indolin-4-yl)methanol, a key intermediate in the development of various pharmaceutically active compounds. The methodologies outlined are designed for scalability and efficiency, drawing from established chemical transformations.
Introduction
The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] this compound and its derivatives have emerged as important building blocks for compounds targeting a range of biological pathways, including those involved in cancer and microbial infections.[2][3] The development of robust and scalable synthetic routes to these intermediates is therefore of significant interest to the drug discovery and development community.
This document outlines a reliable three-step synthetic sequence for the large-scale production of this compound, commencing from the commercially available methyl 1H-indole-4-carboxylate. The protocols provided are intended to be adaptable to a range of substituted derivatives.
Synthetic Strategy Overview
The large-scale synthesis of this compound is proposed to proceed via a three-step sequence:
-
Vilsmeier-Haack Formylation: Synthesis of methyl 3-formyl-1H-indole-4-carboxylate from methyl 1H-indole-4-carboxylate. This step introduces a functional group handle for further derivatization if desired and activates the indole ring for subsequent transformations.
-
Reduction of the Ester: Conversion of the methyl carboxylate to a primary alcohol using a powerful reducing agent to yield (Indol-4-yl)methanol.
-
Reduction of the Indole Ring: Catalytic hydrogenation of the indole nucleus to the corresponding indoline to afford the final product, this compound.
This synthetic approach is illustrated in the workflow diagram below.
References
Application Notes and Protocols for (Indolin-4-yl)methanol in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of the fragment, (Indolin-4-yl)methanol, in fragment-based drug discovery (FBDD) campaigns. This document outlines its physicochemical properties, protocols for biophysical screening, and a representative workflow for hit-to-lead development.
This compound is a versatile fragment containing an indoline scaffold, a common motif in many biologically active compounds and approved drugs.[1][2] Its small size and low complexity make it an ideal starting point for exploring chemical space and identifying novel binders for a variety of protein targets. The hydroxyl group provides a key vector for synthetic elaboration, allowing for fragment growing, linking, or merging strategies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound, calculated using standard computational models, is presented below. These properties align with the "Rule of Three," a common guideline for fragment libraries.
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | 149.19 g/mol | ≤ 300 Da |
| cLogP | 1.2 | ≤ 3 |
| Hydrogen Bond Donors | 2 | ≤ 3 |
| Hydrogen Bond Acceptors | 2 | ≤ 3 |
| Rotatable Bonds | 1 | ≤ 3 |
Fragment Screening Workflow
A typical workflow for screening this compound against a protein target involves a cascade of biophysical techniques to identify and validate binding. This multi-step process is crucial for eliminating false positives and ensuring that identified hits are robust starting points for medicinal chemistry efforts.
Experimental Protocols
Detailed methodologies for key experiments in an FBDD campaign utilizing this compound are provided below.
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the melting temperature (Tm) of a target protein upon ligand binding.
Objective: To identify fragments that thermally stabilize the target protein.
Materials:
-
Purified target protein (0.1-0.2 mg/mL)
-
This compound stock solution (100 mM in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument
Procedure:
-
Prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer.
-
Dispense the master mix into the wells of the PCR plate.
-
Add this compound to the appropriate wells to a final concentration of 1 mM. Include DMSO-only controls.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument and run a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Analyze the data to determine the Tm for each well. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment is considered a preliminary hit.
Protocol 2: Hit Validation using Saturation Transfer Difference (STD) NMR Spectroscopy
STD-NMR is a powerful ligand-observed NMR technique used to validate fragment binding and identify which parts of the fragment are in close proximity to the protein.
Objective: To confirm the binding of this compound to the target protein and map its binding epitope.
Materials:
-
Purified target protein (10-50 µM)
-
This compound (1-2 mM)
-
Deuterated NMR buffer (e.g., 50 mM Phosphate buffer pD 7.4, 100 mM NaCl in 99.9% D₂O)
-
NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe
Procedure:
-
Prepare two samples: one containing the target protein and this compound, and a control sample with only this compound.
-
Acquire a standard 1D proton NMR spectrum for both samples.
-
Acquire STD-NMR spectra for the protein-fragment sample. This involves irradiating the protein resonances and observing the transfer of saturation to the bound ligand.
-
Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum.
-
Analyze the STD spectrum to identify signals from this compound. The presence of signals indicates binding. The relative intensities of the signals can provide information about the proximity of different parts of the fragment to the protein surface.
Protocol 3: Affinity Determination using Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the thermodynamics of binding, providing information on the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Objective: To quantify the binding affinity of this compound to the target protein.
Materials:
-
Purified target protein (10-50 µM in the cell)
-
This compound (10-20x the protein concentration in the syringe)
-
ITC buffer (the same buffer used for protein purification and dialysis)
-
Isothermal titration calorimeter
Procedure:
-
Prepare the protein and fragment solutions in identical, degassed ITC buffer.
-
Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
Set up the ITC experiment with an appropriate number of injections (e.g., 20 injections of 2 µL each).
-
Perform the titration experiment, injecting the fragment into the protein solution.
-
Analyze the resulting thermogram to determine the K_D, ΔH, and n by fitting the data to a suitable binding model.
Structure-Activity Relationship (SAR) by Analogue Screening
Once this compound is confirmed as a binder, the next step is to explore the structure-activity relationship (SAR) by synthesizing and screening a small number of analogues. This initial exploration can provide valuable insights for guiding further hit-to-lead optimization.
Below is a hypothetical SAR table for analogues of this compound, with binding affinities determined by ITC.
| Compound | Structure | Modification | K_D (µM) |
| This compound | ![]() | Parent Fragment | 850 |
| Analogue 1 | ![]() | Methylation of Indoline Nitrogen | 720 |
| Analogue 2 | ![]() | Hydroxyl to Methoxy | > 2000 |
| Analogue 3 | ![]() | Addition of Fluoro at C6 | 550 |
| Analogue 4 | ![]() | Homologation to Ethanol | 980 |
Interpretation of Hypothetical SAR:
-
Methylation of the indoline nitrogen (Analogue 1) is slightly beneficial, suggesting a potential hydrophobic pocket near this position.
-
The hydroxyl group is critical for binding, as its conversion to a methoxy ether (Analogue 2) abrogates binding. This suggests the hydroxyl may be acting as a hydrogen bond donor or acceptor.
-
Addition of a fluorine atom at the C6 position (Analogue 3) improves affinity, indicating that this position can be explored for further modifications.
-
Extending the linker to the hydroxyl group (Analogue 4) is detrimental, suggesting a tight binding pocket around the hydroxymethyl group.
Conclusion
This compound represents a valuable starting point for fragment-based drug discovery campaigns. Its simple, yet versatile, structure allows for the exploration of chemical space around a privileged indole scaffold.[1][2] The protocols outlined in these application notes provide a robust framework for the identification, validation, and initial optimization of hits derived from this fragment, paving the way for the development of novel therapeutic agents. The successful application of FBDD relies on the sensitive biophysical detection of weak binding events, followed by structure-guided optimization.[3][4]
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Fragment-based discovery of indole inhibitors of matrix metalloproteinase-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (Indolin-4-yl)methanol Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to improve the yield and purity of (Indolin-4-yl)methanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent laboratory-scale synthesis involves the reduction of an indoline-4-carboxylic acid derivative (such as the acid itself or its corresponding ester). This transformation is typically achieved using powerful hydride-donating reagents.
Q2: Which reducing agents are most effective for this synthesis?
Lithium aluminum hydride (LiAlH₄) and borane complexes (e.g., BH₃-THF) are the most effective reagents for reducing carboxylic acids and their esters to primary alcohols.[1][2]
-
Lithium Aluminum Hydride (LiAlH₄): A very strong, non-selective reducing agent that will reduce carboxylic acids, esters, ketones, and aldehydes.[1][3] It typically provides high yields but requires strictly anhydrous conditions and a careful work-up procedure.[4]
-
Borane (BH₃-THF): A strong reducing agent with excellent chemoselectivity for carboxylic acids in the presence of other carbonyl groups like ketones or esters.[5][6] It is a good alternative to LiAlH₄ when other reducible functional groups are present in the molecule.
Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters effectively under standard conditions.[2]
Q3: What are the critical reaction parameters to control for a high yield?
Key parameters include:
-
Anhydrous Conditions: LiAlH₄ reacts violently with water.[4] All glassware must be oven-dried, and anhydrous solvents (like THF or diethyl ether) must be used.
-
Temperature: The initial addition of the substrate to the LiAlH₄ slurry is typically performed at a low temperature (e.g., 0 °C) to control the exothermic reaction. The reaction is then often allowed to warm to room temperature or gently refluxed to ensure completion.[7]
-
Stoichiometry: An excess of the reducing agent is necessary. For LiAlH₄ reduction of a carboxylic acid, at least 0.75 equivalents are theoretically needed, but using 1.5 to 2.0 equivalents is common practice to ensure the reaction goes to completion.[2]
-
Work-up Procedure: A careful, sequential addition of water and then a base solution (e.g., aqueous NaOH or KOH) is crucial to safely quench the excess LiAlH₄ and precipitate aluminum salts, which can then be filtered off.[7]
Q4: What potential side reactions should I be aware of?
-
Over-reduction: If other reducible functional groups are present (e.g., ketones, esters, nitriles), they will also be reduced by LiAlH₄.[1]
-
N-Alkylation: While less common with LiAlH₄ or borane, some reducing conditions, particularly using sodium borohydride in carboxylic acid solvents like acetic acid, can lead to N-alkylation of the indoline nitrogen.[8]
-
Complex Formation: The product alcohol can form a stable aluminate complex with the reagent, which requires a proper aqueous work-up to liberate the free alcohol.
Troubleshooting Guide
Problem 1: Low or no yield of this compound.
-
Potential Cause A: Inactive Reducing Agent.
-
Explanation: LiAlH₄ and borane are sensitive to moisture and air. Improper storage or handling can lead to decomposition and loss of reactivity.
-
Solution: Use a fresh bottle of the reducing agent or titrate a solution to determine its active hydride concentration. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon).
-
-
Potential Cause B: Insufficient Amount of Reducing Agent.
-
Explanation: The reduction of a carboxylic acid with LiAlH₄ first involves an acid-base reaction (deprotonation) that consumes one equivalent of hydride, followed by the reduction itself.[9][10] An insufficient molar ratio will result in an incomplete reaction.
-
Solution: Recalculate the stoichiometry and ensure at least 1.5 equivalents of the active reducing agent are used relative to the starting material.
-
-
Potential Cause C: Ineffective Work-up.
-
Explanation: The desired product may be trapped in the aluminum salt precipitate if the work-up procedure is not performed correctly.
-
Solution: Ensure the quenching and precipitation steps are followed carefully. After filtration, thoroughly wash the aluminum salts with an organic solvent (e.g., THF, EtOAc) to extract all of the product.[7]
-
Problem 2: The reaction is incomplete, and a significant amount of starting material (Indoline-4-carboxylic acid) remains.
-
Potential Cause A: Insufficient Reaction Time or Temperature.
-
Explanation: The reduction may be sluggish at low temperatures.
-
Solution: After the initial addition at 0 °C, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is still incomplete, gentle heating under reflux may be required.
-
-
Potential Cause B: Poor Solubility of Starting Material.
-
Explanation: If the indoline-4-carboxylic acid does not fully dissolve in the reaction solvent, its access to the reducing agent will be limited.
-
Solution: Use a sufficient volume of anhydrous solvent. If solubility remains an issue, consider converting the carboxylic acid to its methyl or ethyl ester first, which often has better solubility and is also readily reduced by LiAlH₄.
-
Problem 3: The final product is difficult to purify.
-
Potential Cause A: Contamination with Aluminum Salts.
-
Explanation: Fine aluminum salt precipitates can be difficult to filter completely, leading to contamination of the crude product.
-
Solution: Use a pad of Celite® during filtration to help capture fine particles. Alternatively, after quenching, add a drying agent like anhydrous MgSO₄ or Na₂SO₄ to the mixture, stir well, and then filter.
-
-
Potential Cause B: Presence of Emulsion during Extraction.
-
Explanation: The work-up can sometimes generate a stable emulsion, making separation of the organic and aqueous layers difficult.
-
Solution: Add a saturated brine solution to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
Data Presentation
Table 1: Comparison of Reducing Agents for Indoline-4-carboxylic Acid Reduction
| Parameter | Lithium Aluminum Hydride (LiAlH₄) | Borane-THF Complex (BH₃-THF) |
| Typical Solvent | Anhydrous THF, Diethyl Ether | Anhydrous THF |
| Stoichiometry | 1.5 - 2.0 equivalents | 1.5 - 2.0 equivalents |
| Temperature | 0 °C to reflux | 0 °C to room temperature |
| Reaction Time | 2 - 12 hours | 2 - 6 hours |
| Chemoselectivity | Low (reduces most carbonyls)[1] | High (selective for carboxylic acids)[5] |
| Work-up | Aqueous quench (e.g., Fieser work-up) | Acidic aqueous quench (e.g., HCl) |
| Typical Yield | Good to Excellent (>85%) | Good to Excellent (>80%) |
Table 2: Purification Techniques for this compound
| Technique | Stationary/Mobile Phase or Solvent | Achievable Purity | Scale |
| Column Chromatography | Silica Gel / Hexane:Ethyl Acetate or CH₂Cl₂:MeOH | >98% | Milligram to Gram |
| Recrystallization | Ethyl Acetate / Hexanes or Toluene | >99% | Gram to Multigram |
Experimental Protocols
Protocol 1: Synthesis of this compound via LiAlH₄ Reduction
This protocol is adapted from a general procedure for the reduction of indole carboxylates.[7]
-
Preparation: Add lithium aluminum hydride (LiAlH₄, 1.5 eq.) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add anhydrous tetrahydrofuran (THF) to the flask via cannula to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Reaction: Dissolve indoline-4-carboxylic acid (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ slurry at 0 °C.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC. If necessary, heat the mixture to reflux for 1-2 hours to ensure completion.
-
Work-up (Quenching): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL per X g of LiAlH₄ used), followed by 15% aqueous NaOH (X mL per X g of LiAlH₄), and finally water again (3X mL per X g of LiAlH₄).
-
Isolation: A granular white precipitate of aluminum salts should form. Stir the mixture vigorously for 15 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with additional THF or ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate them under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate or toluene).
-
Crystallization: Slowly add a non-solvent in which the product is insoluble (e.g., hexanes) until the solution becomes cloudy. Gently heat the solution until it becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. 2. LiAlH4 | PPT [slideshare.net]
- 5. Khan Academy [khanacademy.org]
- 6. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. youtube.com [youtube.com]
- 10. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of Crude (Indolin-4-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude (Indolin-4-yl)methanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
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Question: I am experiencing a significant loss of this compound during silica gel column chromatography. What are the potential causes and solutions?
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Answer: Low recovery from silica gel chromatography can stem from several factors. Firstly, the compound may be unstable on silica gel, leading to decomposition.[1] To test for this, you can perform a simple stability test by spotting the crude material on a TLC plate, letting it sit for a few hours, and then eluting to see if any new spots appear.[1] If decomposition is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[1] Another possibility is that the compound is highly polar and is irreversibly adsorbing to the silica. In this case, a more polar eluent system, potentially including a small percentage of a polar solvent like methanol with an amine additive such as triethylamine to reduce tailing, could be beneficial.[2] Finally, improper packing of the column can lead to channeling and poor separation, resulting in mixed fractions and apparent yield loss. Ensure the silica gel is packed uniformly without any air bubbles.[3]
Issue 2: Persistent Impurities After Recrystallization
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Question: I have attempted to purify this compound by recrystallization, but some impurities remain in the final product. How can I improve the purity?
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Answer: The success of recrystallization heavily depends on the choice of solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. If impurities are co-crystallizing with your product, you may need to screen for a different solvent or a solvent mixture. A common technique is to use a binary solvent system, such as methanol/water, where the compound is dissolved in a minimal amount of the "good" solvent (methanol) at an elevated temperature, and then the "poor" solvent (water) is added dropwise until turbidity is observed, followed by cooling.[3][4] If insoluble impurities are present, a hot filtration step before cooling can be effective.[3] For optimal purity, slow cooling is recommended to allow for the formation of well-defined crystals, which are less likely to trap impurities.
Issue 3: Peak Tailing or Splitting in HPLC
-
Question: When analyzing the purity of my this compound fractions by HPLC, I am observing significant peak tailing and sometimes peak splitting. What could be the cause and how can I resolve this?
-
Answer: Peak tailing in reversed-phase HPLC is often caused by the interaction of basic compounds, like indolines, with acidic silanol groups on the silica-based stationary phase.[5] To mitigate this, you can add a modifier to the mobile phase, such as triethylamine (TEA) or formic acid, which will compete with the analyte for the active sites on the stationary phase.[5][6] Using a mobile phase with a pH that keeps the analyte in a neutral state can also improve peak shape. Injecting the sample in a solvent stronger than the mobile phase can lead to peak distortion, so it is best to dissolve the sample in the mobile phase itself.[6][7] Peak splitting can be a sign of column overload, so reducing the injection volume or sample concentration might be necessary.[5] It could also indicate a problem with the column itself, such as a void at the inlet, which might require column replacement.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in indole synthesis can include starting materials, reagents, and byproducts from side reactions.[8] For instance, if the synthesis involves the reduction of a corresponding indole, incomplete reaction could leave residual starting material. Over-reaction or side reactions can lead to the formation of isomers or related indole derivatives.[8]
Q2: Which purification technique is most suitable for large-scale purification of this compound?
A2: For gram-scale and larger purifications, silica gel column chromatography and recrystallization are generally the most practical and cost-effective methods.[3] Recrystallization is particularly advantageous for obtaining high-purity material if a suitable solvent system can be identified.[3][4]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying the purity of the final product and detecting even minor impurities.[8] Thin-Layer Chromatography (TLC) is a quick and simple method for monitoring the progress of a reaction and the separation during column chromatography.[8] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[8]
Data Presentation
The following table summarizes typical outcomes for common purification techniques, based on data for analogous indole derivatives.
| Purification Technique | Stationary/Mobile Phase or Solvent | Typical Recovery (%) | Achievable Purity (%) | Scale |
| Column Chromatography | Silica Gel / Hexane:Ethyl Acetate | 85-95% | >98% | Milligram to Gram |
| Recrystallization | Methanol/Water | 70-85% | >99% | Milligram to Multigram |
| Preparative HPLC | C18 Silica / Acetonitrile:Water Gradient | 60-80% | >99.5% | Microgram to Milligram |
Table based on typical results for analogous indole derivatives.[3]
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is suitable for purifying gram-scale quantities of crude this compound.
-
Materials and Equipment:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexane (HPLC grade)
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Ethyl acetate (HPLC grade)
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Glass chromatography column
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Thin Layer Chromatography (TLC) plates
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UV lamp (254 nm)
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Rotary evaporator
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Collection tubes or flasks
-
-
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform bed free of air bubbles.[3]
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully add this to the top of the column.[3]
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Elution: Begin elution with a non-polar mobile phase (e.g., hexane:ethyl acetate 9:1). Gradually increase the polarity of the mobile phase to elute the target compound.[3]
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[3]
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Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[3]
-
Protocol 2: Purification by Recrystallization
This method is effective for obtaining highly pure crystalline material.
-
Materials and Equipment:
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Crude or partially purified this compound
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Methanol
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Deionized water
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Erlenmeyer flasks
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Hot plate with magnetic stirrer
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Buchner funnel and filter paper
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Vacuum flask and vacuum source
-
-
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot methanol.[3]
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[3]
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Crystallization: Slowly add deionized water until the solution becomes cloudy. Reheat until the solution is clear again.[3]
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3]
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Isolation: Collect the crystals by vacuum filtration.[3]
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Washing: Wash the crystals with a small amount of a cold methanol/water mixture.[3]
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Drying: Dry the purified crystals under vacuum.[3]
-
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Workflow for Recrystallization Purification.
References
Technical Support Center: Synthesis of (Indolin-4-yl)methanol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (Indolin-4-yl)methanol derivatives. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing the this compound core structure?
A1: The synthesis typically involves a two-step process starting from a substituted indole-4-carboxylate or indole-4-carbaldehyde. The first step is the reduction of the carbonyl group at the C4 position to a hydroxymethyl group. The second, more critical step, is the selective reduction of the indole's C2-C3 double bond to form the indoline ring.
Q2: My indole-to-indoline reduction is incomplete, showing both starting material and product. What are the likely causes?
A2: Incomplete reduction is a common issue. Potential causes include:
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Catalyst Inactivity: The catalyst (e.g., Pd/C, PtO₂) may be old or poisoned by impurities in the substrate or solvent.
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Insufficient Reducing Agent: The stoichiometry of the hydrogen source (e.g., H₂ gas pressure, moles of transfer hydrogenation reagent) may be inadequate.
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Sub-optimal Reaction Conditions: Temperature, pressure, and reaction time may need optimization for your specific substrate.
Q3: I am observing significant byproduct formation during my synthesis. What are the most common side reactions?
A3: The electron-rich nature of the indole and indoline rings makes them susceptible to several side reactions.[1] Key side reactions include:
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Oxidation: Exposure to air can oxidize the indole ring to form oxindole derivatives or lead to resinous polymers.[1][2]
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Polymerization: Strongly acidic conditions can cause the protonation of the indole at the C3 position, leading to deactivation of the ring or polymerization.[3]
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N-N Bond Cleavage: In syntheses starting from Fischer-indole type reactions, cleavage of the hydrazone intermediate's N-N bond is a major competing pathway, especially with electron-donating substituents.[4]
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Over-reduction: Harsh reduction conditions can sometimes lead to cleavage of the benzylic C-O bond of the methanol group.
Q4: How can I purify my final this compound product effectively?
A4: Purification can be challenging due to the presence of multiple byproducts.[4]
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Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel, alumina) and a suitable solvent system is crucial for good separation.[5]
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Recrystallization: If a solid, this method can yield high-purity material, although recovery might be lower.[5] A mixed solvent system, such as methanol and water, can be effective.[5]
-
Derivatization: In some cases, impurities can be removed by reacting them with specific reagents. For instance, a method involving an addition reaction with sodium bisulfite has been used to separate indole from 3-methylindole.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during the synthesis.
| Problem | Potential Cause | Recommended Solution | Citation |
| Low Yield in Indole Reduction Step | 1. Inactive Catalyst: Catalyst (e.g., Pd/C) has lost activity. 2. Poor Hydrogen Source: Insufficient H₂ pressure or degraded transfer hydrogenation reagent. 3. Acid-Catalyzed Polymerization: Use of strong acids for reduction (e.g., Zn/HCl) causing byproduct formation. | 1. Use a fresh batch of catalyst and handle it under an inert atmosphere. 2. Increase H₂ pressure or add a fresh portion of the transfer reagent. 3. Switch to a milder, neutral reduction method like catalytic hydrogenation with Pd/C in a neutral solvent (e.g., EtOH, EtOAc). | [2][3] |
| Formation of Colored Impurities / Tar | 1. Oxidation: The indole or indoline ring is sensitive to air and light, leading to auto-oxidation. 2. Acid-Promoted Polymerization: Residual acid from a previous step or acidic reaction conditions. | 1. Perform reactions under an inert atmosphere (N₂ or Ar). Use degassed solvents and protect the reaction flask from light. 2. Neutralize the reaction mixture thoroughly during workup. Consider using a protecting group on the indole/indoline nitrogen. | [1][2] |
| Unexpected Spots on TLC | 1. Oxindole Formation: Oxidation of the C2 position of the indole ring. 2. Dimerization: Reaction of the electrophilic intermediate with another indole/indoline molecule. 3. Incomplete Reaction: Starting material remains. | 1. Minimize exposure to air.[1] 2. Run the reaction at a lower concentration or add the key reagent slowly to minimize the concentration of reactive intermediates. 3. Increase reaction time, temperature, or reagent stoichiometry. | |
| Difficulty in Product Purification | 1. Similar Polarity: The desired product and major byproducts have very similar polarities. 2. Product Decomposition: The product is unstable on silica or alumina gel during chromatography. | 1. Try a different solvent system or a gradient elution. Consider using a different stationary phase (e.g., alumina, C18). 2. Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent. Perform chromatography quickly and at a low temperature if possible. | [4] |
Experimental Protocols
Note: These are generalized procedures and may require optimization for specific derivatives.
Protocol 1: Reduction of 4-Formylindole to (1H-Indol-4-yl)methanol
-
Setup: Dissolve 4-formylindole (1.0 eq) in anhydrous methanol or ethanol in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaBH₄ by slowly adding acetone, followed by water.
-
Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography.
Protocol 2: Catalytic Hydrogenation of (1H-Indol-4-yl)methanol to this compound
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Setup: In a hydrogenation vessel, dissolve (1H-Indol-4-yl)methanol (1.0 eq) in ethanol or acetic acid.
-
Catalyst: Carefully add Palladium on carbon (Pd/C, 10% w/w) (5-10 mol%) to the solution.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂) to the desired pressure (typically 50-100 psi).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) for 12-24 hours. Monitor the uptake of hydrogen.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
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Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Purify as necessary by column chromatography or recrystallization.
Visualizations
Synthetic and Side Reaction Pathways
The following diagram illustrates the intended synthetic route from an indole precursor and highlights potential side reactions that can lower the yield of the desired this compound.
Caption: Intended reaction pathway vs. common oxidative and polymerization side reactions.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing issues when a low yield of the final product is obtained.
Caption: A decision tree to diagnose and resolve experiments with low product yields.
References
Technical Support Center: Optimizing Reaction Conditions for (Indolin-4-yl)methanol Functionalization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the functionalization of (Indolin-4-yl)methanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Frequently Asked Questions (FAQs)
1. What are the primary reactive sites on this compound?
This compound has two primary reactive sites: the hydroxyl group of the methanol substituent at the C4 position and the nitrogen atom of the indoline ring. The reactivity of each site can be influenced by the reaction conditions and the presence of protecting groups.
2. Is it necessary to protect the indoline nitrogen before functionalizing the hydroxyl group?
Protection of the indoline nitrogen is often recommended to prevent side reactions and improve the selectivity of the desired transformation at the hydroxyl group. Common protecting groups for the indoline nitrogen include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and acetyl groups. The choice of protecting group will depend on the subsequent reaction conditions. For instance, a Boc group is stable under many conditions but can be easily removed with acid.
3. What are the most common functionalization reactions for the hydroxymethyl group?
The hydroxymethyl group can undergo a variety of common transformations, including:
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Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.
-
Etherification: Reaction with alkyl halides or other electrophiles to form ethers.
-
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid.
-
Mitsunobu Reaction: A versatile method for converting the alcohol to a variety of other functional groups, such as esters, ethers, and azides, with inversion of stereochemistry if applicable.
4. Can the indoline ring be oxidized to an indole during functionalization reactions?
Yes, the indoline ring is susceptible to oxidation to the corresponding indole, especially under harsh reaction conditions or in the presence of certain oxidizing agents. This is a common side reaction that can lead to a mixture of products and lower yields of the desired indoline derivative. Careful selection of reagents and reaction conditions is crucial to minimize this side reaction.
II. Troubleshooting Guides
This section provides troubleshooting advice for common issues encountered during the functionalization of this compound.
A. Esterification Reactions
Q1: My esterification reaction is resulting in a low yield. What are the common contributing factors?
Low yields in esterification can arise from several factors:
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Incomplete reaction: The reaction may not have reached equilibrium or may be proceeding slowly.
-
Side reactions: The indoline nitrogen may be competing with the hydroxyl group for the acylating agent, leading to N-acylation.
-
Hydrolysis of the product: If water is present in the reaction mixture, it can hydrolyze the ester product back to the starting materials.
-
Steric hindrance: Bulky substituents on either the this compound or the carboxylic acid can hinder the reaction.
Troubleshooting Steps:
| Problem | Possible Cause | Suggested Solution |
| Low Conversion | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC. |
| Inefficient catalyst. | For Fischer esterification, ensure a strong acid catalyst (e.g., H₂SO₄, TsOH) is used in sufficient quantity. For other methods, ensure the catalyst is active. | |
| Formation of Byproducts | N-acylation of the indoline nitrogen. | Protect the indoline nitrogen with a suitable protecting group (e.g., Boc) before esterification. |
| Oxidation to indole. | Use milder reaction conditions and ensure the reaction is performed under an inert atmosphere. | |
| Product Decomposition | Harsh reaction conditions. | Use a milder esterification method, such as DCC/DMAP coupling, at lower temperatures. |
B. Etherification Reactions (Williamson Ether Synthesis)
Q2: I am observing a significant amount of elimination byproduct in my Williamson ether synthesis. How can I minimize this?
Elimination is a common side reaction in Williamson ether synthesis, especially with secondary or tertiary alkyl halides.
Troubleshooting Steps:
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Ether | Poor nucleophilicity of the alkoxide. | Ensure complete deprotonation of the alcohol using a strong base (e.g., NaH). |
| Poor leaving group on the alkyl halide. | Use an alkyl iodide or bromide instead of a chloride. | |
| Elimination (E2) side reaction. | Use a primary alkyl halide if possible. Lower the reaction temperature. Use a less sterically hindered base. | |
| N-alkylation | The indoline nitrogen is competing for the alkyl halide. | Protect the indoline nitrogen prior to the etherification reaction. |
C. Mitsunobu Reaction
Q3: My Mitsunobu reaction is not proceeding to completion or is giving a low yield. What should I check?
The Mitsunobu reaction is sensitive to several factors.
Troubleshooting Steps:
| Problem | Possible Cause | Suggested Solution |
| No Reaction or Low Conversion | Impure reagents. | Use freshly purified reagents, especially the azodicarboxylate (DEAD or DIAD) and triphenylphosphine. |
| Incorrect stoichiometry. | Ensure the correct stoichiometry of all reagents is used (typically 1:1:1 for alcohol:acid:phosphine and azodicarboxylate). | |
| Low acidity of the pronucleophile. | The pKa of the nucleophile should generally be below 15 for the reaction to proceed efficiently.[1] | |
| Formation of Byproducts | Side reactions of the phosphonium intermediate. | Add the azodicarboxylate slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the concentration of the reactive intermediates. |
| Difficulty in Purification | Removal of triphenylphosphine oxide and the reduced hydrazide. | Use polymer-supported reagents or modify the workup procedure (e.g., precipitation of triphenylphosphine oxide from a non-polar solvent). |
III. Data Presentation
Table 1: Comparison of Reaction Conditions for Esterification of N-Boc-(Indolin-4-yl)methanol
| Entry | Acylating Agent | Catalyst/Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride | Pyridine | DCM | rt | 4 | 85 |
| 2 | Benzoyl Chloride | Triethylamine | DCM | 0 to rt | 3 | 92 |
| 3 | Benzoic Acid | DCC/DMAP | DCM | rt | 12 | 88 |
| 4 | Valeric Acid | HATU/DIPEA | DMF | rt | 6 | 90 |
Note: Yields are representative and may vary depending on the specific substrate and reaction scale.
Table 2: Optimization of Williamson Ether Synthesis for N-Boc-(Indolin-4-yl)methanol
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH | THF | rt | 6 | 95 |
| 2 | Ethyl Bromide | NaH | DMF | 50 | 8 | 88 |
| 3 | Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 82 |
| 4 | Propargyl Bromide | NaH | THF | rt | 5 | 91 |
Note: Yields are representative and may vary depending on the specific substrate and reaction scale.
IV. Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of this compound
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (1.2 eq.) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.).
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Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-(Indolin-4-yl)methanol.
Protocol 2: General Procedure for Esterification using Acyl Chloride
-
To a solution of N-protected this compound (1.0 eq.) and a tertiary amine base (e.g., triethylamine, 1.5 eq.) in an anhydrous solvent (e.g., DCM) at 0 °C, add the acyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography.
Protocol 3: General Procedure for Williamson Ether Synthesis
-
To a suspension of sodium hydride (1.5 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of N-protected this compound (1.0 eq.) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
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Add the alkyl halide (1.2 eq.) and stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude ether by flash column chromatography.
V. Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in esterification reactions.
References
degradation pathways of (Indolin-4-yl)methanol under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation pathways of (Indolin-4-yl)methanol under acidic conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in experimental settings?
A1: The stability of this compound is primarily affected by the pH of the solution, exposure to light, temperature, and the presence of oxidizing agents. Indoline derivatives, particularly those with a methanol substituent, can be susceptible to degradation under acidic conditions.
Q2: What are the likely degradation pathways of this compound under acidic conditions?
A2: Under acidic conditions, this compound is expected to undergo degradation primarily through the formation of a carbocation intermediate. The acidic environment can protonate the hydroxyl group of the methanol substituent, leading to the elimination of a water molecule. This results in a reactive carbocation that can subsequently undergo oligomerization or react with other nucleophiles present in the medium. Dehydrogenation to the corresponding indole derivative is also a possible degradation pathway.
Q3: What are the expected degradation products of this compound in an acidic medium?
A3: The primary degradation products are likely to be dimers and higher oligomers formed through the reaction of the carbocation intermediate with other molecules of this compound. Other potential, but less common, degradation products could arise from the rearrangement of the carbocation or dehydrogenation to form indole-4-methanol, which itself can undergo further acid-catalyzed reactions.
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light (e.g., in an amber vial), at low temperatures (e.g., -20°C).
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in HPLC/LC-MS Analysis After Acidic Treatment.
-
Symptom: Multiple unexpected peaks, often broad or poorly resolved, appear in the chromatogram of this compound after exposure to acidic conditions.
-
Possible Cause: This is a strong indication of degradation, likely due to acid-catalyzed oligomerization. The carbocation formed upon dehydration of this compound can react with other molecules to form a mixture of dimers, trimers, and larger oligomers, each potentially appearing as a separate peak or a broad hump in the chromatogram.
-
Troubleshooting Steps:
-
Confirm Degradation: Analyze a sample of this compound that has not been exposed to acid to confirm that the extra peaks are indeed degradation products.
-
Neutralize the Sample: Before analysis, neutralize the acidic sample with a suitable base (e.g., a dilute solution of sodium bicarbonate or a phosphate buffer) to prevent further degradation on the analytical column.
-
Optimize Chromatography: Use a gradient elution method in your HPLC to improve the separation of the various degradation products.
-
Characterize Degradants: If necessary, use LC-MS to determine the mass of the unexpected peaks to confirm if they correspond to oligomeric species.
-
Issue 2: Low Recovery of this compound in Experiments Conducted in Acidic Buffers.
-
Symptom: The quantified amount of this compound is significantly lower than the expected concentration after incubation in an acidic buffer.
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Possible Cause: The compound is likely degrading in the acidic medium over the course of the experiment. The rate of degradation will depend on the acid concentration (pH) and the temperature.
-
Troubleshooting Steps:
-
Perform a Time-Course Stability Study: Analyze samples at different time points (e.g., 0, 1, 2, 4, 8 hours) to understand the kinetics of the degradation.
-
Adjust pH: If the experimental conditions allow, increase the pH of the buffer to a less acidic or neutral range to minimize degradation.
-
Lower the Temperature: Perform the experiment at a lower temperature to slow down the degradation rate.
-
Use a Co-solvent: In some cases, the addition of a non-aqueous co-solvent may improve stability, but this should be tested for compatibility with the experimental system.
-
Quantitative Data Summary
| Condition | Expected Stability of this compound | Potential Degradation Products |
| Strongly Acidic (pH < 2) | Low | Rapid formation of oligomers/polymers |
| Mildly Acidic (pH 3-5) | Moderate to Low | Slower formation of oligomers |
| Neutral (pH 6-8) | High | Minimal degradation expected |
Experimental Protocols
Forced Degradation Study of this compound under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound in an acidic environment.
1. Materials:
-
This compound
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Methanol or Acetonitrile (HPLC grade)
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Hydrochloric Acid (HCl), 0.1 M solution
-
Sodium Hydroxide (NaOH), 0.1 M solution
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Water (HPLC grade)
-
HPLC or LC-MS system with a C18 column
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Stress:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
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Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). It is recommended to take samples at various time points to monitor the progression of degradation.
-
-
Neutralization: After the desired incubation time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
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Sample Preparation for Analysis: Dilute the neutralized sample to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
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Analysis: Analyze the stressed sample, an unstressed control sample (stock solution diluted to the same concentration), and a blank (mobile phase) by HPLC or LC-MS.
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Data Evaluation: Compare the chromatograms of the stressed and unstressed samples. Identify and quantify the remaining parent compound and any degradation products.
Visualizations
Caption: Potential degradation pathways of this compound under acidic conditions.
Caption: General experimental workflow for a forced degradation study.
Technical Support Center: (Indolin-4-yl)methanol Crystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of (Indolin-4-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not crystallizing under standard conditions?
A1: The primary reason for the difficulty in crystallizing this compound is that it exists as a liquid at standard room temperature.[1] Crystallization requires a substance to be in a solid state. Therefore, the liquid must first be solidified, or chemically modified to a solid form, before crystallization can be attempted.
Q2: How can I obtain a solid form of this compound for crystallization?
A2: There are two main strategies to obtain a solid form from a liquid starting material:
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Low-Temperature Crystallization: This involves dissolving the liquid compound in a suitable solvent and cooling the solution to a temperature below the compound's freezing point to induce crystallization.
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Salt Formation: As this compound has a basic indoline nitrogen atom, it can be reacted with an acid to form a salt. These salts are often crystalline solids with higher melting points than the freebase, making them amenable to standard crystallization techniques.
Q3: What are the common problems encountered during the crystallization of indole derivatives?
A3: Even after obtaining a solid, you may face common crystallization challenges:
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Oiling Out: This occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point, forming an oil instead of crystals.[2] To resolve this, try reheating the solution and adding more of the "good" solvent to increase the solute's solubility.[2]
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Rapid Crystallization ("Crashing Out"): If crystals form too quickly, impurities can become trapped within the crystal lattice.[2] To slow down crystallization, place the solution back on the heat source and add a small amount of additional solvent.[2]
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No Crystal Formation: This can happen if the solution is not sufficiently supersaturated or if nucleation is inhibited. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce nucleation.[2] If too much solvent was used, you may need to evaporate some of it and allow the solution to cool again.[2]
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Low Yield: A poor yield can result from using too much solvent, as a significant amount of the compound may remain in the mother liquor.[2] You can test the mother liquor by dipping a glass rod in it; if a significant residue remains after the solvent evaporates, your compound is still in solution.[2]
Troubleshooting Guide
This section provides a structured approach to troubleshooting the crystallization of this compound.
Logical Workflow for Crystallization Troubleshooting
The following diagram outlines the decision-making process when attempting to crystallize a compound that is liquid at room temperature.
Caption: Troubleshooting workflow for crystallizing a liquid compound.
Experimental Protocols
Protocol 1: Low-Temperature Crystallization
This method is a first attempt to obtain crystals directly from the liquid form.
Methodology:
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Solvent Selection: Choose a solvent in which this compound is sparingly soluble at low temperatures. Good candidates include hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes.
-
Dissolution: In a small flask, dissolve a small amount of this compound in a minimal volume of the chosen solvent at room temperature.
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Cooling: Slowly cool the flask in a controlled manner. Start with an ice bath (0 °C), then move to a salt-ice bath (approx. -10 to -20 °C), and finally to a dry ice/acetone bath (approx. -78 °C).
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Inducing Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask below the solvent level with a glass rod.
-
Isolation: If crystals form, they must be filtered quickly while cold to prevent them from melting. This can be achieved using a pre-chilled Büchner funnel.
| Solvent | Boiling Point (°C) | Freezing Point (°C) |
| n-Hexane | 69 | -95 |
| Diethyl Ether | 34.6 | -116.3 |
| Ethyl Acetate | 77.1 | -83.6 |
| Acetone | 56 | -95 |
| Dichloromethane | 39.6 | -96.7 |
Caption: Properties of common solvents for low-temperature crystallization.
Protocol 2: Salt Formation and Crystallization
This is a robust method for obtaining a crystalline solid from a basic liquid compound. The hydrochloride (HCl) salt is a common choice.
Caption: Experimental workflow for salt formation and isolation.
Methodology:
-
Salt Formation:
-
Dissolve this compound (1 equivalent) in a suitable anhydrous solvent like diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. Use a stoichiometric amount (1 equivalent) of HCl.
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A precipitate, the hydrochloride salt, should form.
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Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Recrystallization of the Salt:
-
Solvent System Selection: The goal is to find a solvent or solvent system where the salt is soluble when hot but insoluble when cold. For indole derivatives, alcohol/water mixtures are often effective.[3] A methanol/water or ethanol/water system is a good starting point.
-
Procedure:
-
Place the crude salt in a flask.
-
Add a minimal amount of the more soluble solvent (e.g., methanol) and heat the mixture to a gentle boil until the solid dissolves.
-
Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly turbid.[3]
-
If turbidity persists, add a few drops of the hot soluble solvent until the solution becomes clear again.[3]
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.[3]
-
Dry the crystals under vacuum.
-
-
| Acid | pKa | Common Salt Form |
| Hydrochloric Acid | -6.3 | Hydrochloride |
| Sulfuric Acid | -3.0 | Sulfate |
| p-Toluenesulfonic Acid | -2.8 | Tosylate |
| Acetic Acid | 4.76 | Acetate |
| Fumaric Acid | 3.03, 4.44 | Fumarate |
Caption: Common acids used for forming crystalline salts of basic compounds.
References
Technical Support Center: (Indolin-4-yl)methanol Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of (Indolin-4-yl)methanol to prevent oxidation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a heterocyclic alcohol containing an indoline core. The indoline moiety is susceptible to oxidation, which can lead to the formation of impurities. Maintaining the chemical integrity of this compound is crucial for the accuracy and reproducibility of experimental results, particularly in drug development where purity is paramount.
Q2: What are the visual signs of this compound oxidation?
A noticeable change in the appearance of the compound, which is typically an off-white to yellow solid or a liquid, can indicate degradation.[1][2] The development of a pink, red, or brown coloration is a common sign of oxidation in indole-related compounds. While a minor color change may not drastically affect the bulk purity for some uses, it signals degradation and should be investigated before use in sensitive applications.
Q3: What are the primary oxidation products of this compound?
The primary alcohol group of this compound is susceptible to oxidation. The initial oxidation product is expected to be the corresponding aldehyde, 4-formylindoline. Further oxidation can lead to the formation of 4-indolinecarboxylic acid.
Q4: How can I detect and quantify the oxidation of this compound?
The purity of this compound and the presence of oxidation products can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying the compound and its impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to identify the specific structures of any degradation products.
Troubleshooting Guide: Oxidation Issues
Issue 1: The this compound has developed a noticeable color.
-
Possible Cause: Exposure to oxygen and/or light. Indoline compounds are known to be sensitive to air and light, leading to oxidative degradation.
-
Solution:
-
Assess Purity: Before use, analyze a small sample of the material by HPLC to determine the level of impurities.
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Purification: If the impurity levels are unacceptable, purification by column chromatography may be necessary.
-
Implement Proper Storage: For the remaining material, immediately implement the recommended storage conditions outlined in the tables below to prevent further degradation.
-
Issue 2: HPLC analysis shows the presence of new peaks that are not in the reference standard.
-
Possible Cause: Oxidative degradation of this compound. The new peaks likely correspond to oxidation products such as 4-formylindoline and/or 4-indolinecarboxylic acid.
-
Solution:
-
Identify Impurities: If possible, use LC-MS or isolate the impurities for NMR analysis to confirm their identity.
-
Review Storage and Handling Procedures: Evaluate your current storage and handling protocols to identify potential sources of oxygen or light exposure.
-
Optimize Storage: Transfer the compound to an amber vial, purge with an inert gas (argon or nitrogen), and store at the recommended temperature. For solutions, use deoxygenated solvents.
-
Issue 3: Inconsistent results are being obtained in experiments using this compound from different batches or stored for different lengths of time.
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Possible Cause: Varying levels of degradation in the this compound being used.
-
Solution:
-
Establish a Quality Control Protocol: Implement a routine HPLC analysis for all incoming batches of this compound and for material that has been in storage for an extended period.
-
Use Antioxidants: For long-term storage or for solutions, consider adding an antioxidant like Butylated Hydroxytoluene (BHT) to inhibit oxidation.
-
Standardize Storage: Ensure all batches are stored under the same optimal conditions to minimize variability.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1] | Reduces the rate of chemical degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[3] | Displaces oxygen to prevent oxidation. |
| Light | Protect from light (Amber Vial)[1][3] | Prevents light-induced degradation. |
| Container | Tightly sealed container | Prevents exposure to atmospheric oxygen and moisture. |
Table 2: Recommended Antioxidants for Stabilization
| Antioxidant | Typical Concentration | Solvent for Stock Solution | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01% (w/v) | Ethanol or other organic solvent | A common and effective antioxidant for organic compounds. |
| Ascorbic Acid (Vitamin C) | 0.05 - 0.1% (w/v) | Water or aqueous buffers | Suitable for aqueous solutions. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol provides a general method for assessing the purity of this compound and detecting potential oxidation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
Start with a gradient of 5-95% Solvent B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 50 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks. The retention time of oxidation products (aldehyde and carboxylic acid) is expected to be different from the parent compound.
-
Visualizations
References
common impurities in commercial (Indolin-4-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial (Indolin-4-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might find in my batch of this compound?
A1: The most common impurities in commercially available this compound typically arise from the synthetic route used for its preparation. The likely synthesis involves the reduction of indole-4-carboxylic acid (or its ester) to indole-4-methanol, followed by the reduction of the indole ring to an indoline. Therefore, you can expect to find residual starting materials, intermediates, and by-products from these reactions.
Q2: Could you provide a list of potential impurities and their sources?
A2: Certainly. The following table summarizes the most probable impurities, their chemical structures, and their likely origins in the manufacturing process.
| Impurity Name | Chemical Structure | Likely Source |
| Indole-4-methanol | Incomplete reduction of the indole ring during the final synthetic step. | |
| Indole-4-carboxylic Acid | Unreacted starting material from the initial reduction step. | |
| Indoline | A potential by-product from the reduction of unsubstituted indole, which may be present as an impurity in the starting material. | |
| Residual Solvents | N/A | Solvents used during synthesis, purification, and crystallization (e.g., Tetrahydrofuran (THF), Methanol, Ethanol, Dichloromethane). |
| Positional Isomers (e.g., (Indolin-5-yl)methanol, (Indolin-6-yl)methanol) | Impurities in the initial substituted indole starting material. |
Q3: My NMR spectrum shows unexpected peaks. Could these be related to impurities?
A3: Yes, unexpected signals in your NMR spectrum are often indicative of impurities. For instance, the presence of aromatic protons in the 6.5-7.5 ppm range without the corresponding aliphatic signals of the indoline ring could suggest the presence of Indole-4-methanol. A carboxylic acid proton signal (usually a broad singlet above 10 ppm) would point towards residual Indole-4-carboxylic acid.
Q4: I am observing a lower than expected yield in my subsequent reaction. Could impurities in this compound be the cause?
A4: Absolutely. Impurities can interfere with your reaction in several ways. For example, unreacted starting materials like Indole-4-carboxylic acid could react with your reagents, leading to unwanted side products and a lower yield of your desired compound. Nucleophilic impurities could compete with your intended reaction, while residual catalysts or reagents could poison your catalyst or degrade your product.
Troubleshooting Guides
This section provides guidance on specific issues that may arise during experiments using this compound and how to address them.
Issue 1: An unknown peak is observed in the HPLC analysis of my reaction mixture.
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Possible Cause: The unknown peak could be an impurity from your starting batch of this compound.
-
Troubleshooting Steps:
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Analyze the Starting Material: Run an HPLC analysis of your this compound starting material using the same method. If the peak is present, it is an impurity from the commercial batch.
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Characterize the Impurity: If the impurity is present at a significant level, consider techniques like LC-MS or preparative HPLC followed by NMR to identify its structure.
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Purify the Starting Material: If the impurity is likely to interfere with your reaction, purify the this compound by column chromatography or recrystallization before use.
-
Issue 2: My reaction is not going to completion, and starting material is always recovered.
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Possible Cause: An impurity in the this compound might be inhibiting your catalyst or reacting with your reagents.
-
Troubleshooting Steps:
-
Identify Potential Inhibitors: Based on the likely impurities listed in the FAQ, consider if any could act as a catalyst poison (e.g., sulfur-containing compounds, though less likely here) or a nucleophile that consumes your reagents.
-
Stoichiometry Adjustment: If a reactive impurity is suspected, a slight excess of the reagent might be necessary to drive the reaction to completion. However, this may lead to more side products.
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Purification: The most reliable solution is to purify the this compound to remove the interfering impurity.
-
Experimental Protocols
Protocol: HPLC-UV Method for Impurity Profiling of this compound
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method with UV detection for the separation and quantification of this compound and its common impurities.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (0.1%)
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
| Time (minutes) | % A | % B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Visualizations
Impurity Identification Workflow
The following diagram illustrates a logical workflow for the identification and resolution of unexpected peaks observed during the analysis of this compound.
A logical workflow for troubleshooting unexpected analytical results.
Technical Support Center: Enhancing the Stability of (Indolin-4-yl)methanol in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of (Indolin-4-yl)methanol in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What is causing this?
A1: A color change in your solution, such as turning yellow or brown, is a common indicator of degradation. This is often due to oxidation of the indoline ring, which can lead to the formation of colored oligomeric or polymeric byproducts.[1] The presence of dissolved oxygen or exposure to light can accelerate this process.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To maximize stability, stock solutions of this compound should be stored at low temperatures, ideally at -20°C or -80°C for long-term storage.[1] It is also crucial to protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[1] For sensitive applications, preparing aliquots in an inert solvent like anhydrous DMSO and storing them under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]
Q3: I'm observing multiple peaks during HPLC analysis of a freshly prepared solution. What could be the issue?
A3: The appearance of multiple peaks could be due to several factors. While it may indicate the presence of impurities from synthesis, it can also be a sign of on-column degradation, especially if the mobile phase is acidic.[1] The indoline moiety can be sensitive to acidic conditions.[2][3] Another possibility is the degradation of the compound in the autosampler if it is not temperature-controlled.[1]
Q4: Can I use antioxidants to improve the stability of my this compound solution?
A4: Yes, adding antioxidants can be an effective strategy to prevent oxidative degradation of the indoline ring.[1] Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice and concentration of the antioxidant should be optimized for your specific application to avoid interference with your experiments.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: The stability of indoline derivatives can be significantly influenced by pH.[1] Strongly acidic or basic conditions can catalyze the degradation of the molecule. For instance, acidic conditions can lead to protonation of the indoline ring, potentially leading to dimerization or other degradation pathways.[2][3] It is advisable to maintain the pH of your solution within a neutral range (pH 6-8) for optimal stability, unless your experimental protocol requires otherwise.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
-
Symptom: Loss of compound potency, appearance of unknown peaks in analytical chromatograms, or visible changes in the solution (e.g., color change, precipitation) over a short period.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | - Use de-gassed solvents to prepare your solutions.[2]- Purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.- Add a suitable antioxidant (e.g., BHT, BHA) to the solution.[1] |
| Photodegradation | - Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[1]- Minimize exposure to ambient light during experimental procedures. |
| Inappropriate pH | - Ensure the pH of the solvent system is near neutral (pH 6-8).- If using a buffer, ensure its components are compatible with the compound. |
| Reactive Solvent | - Use high-purity, analytical grade solvents.- Avoid solvents that may contain reactive impurities (e.g., peroxides in aged ethers). |
| Temperature Effects | - Store solutions at recommended low temperatures (-20°C or -80°C).[1]- For experiments at elevated temperatures, assess the thermal stability of the compound beforehand. |
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental replicates or a gradual loss of biological activity over the course of an experiment.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation in Assay Medium | - Assess the stability of this compound in your specific cell culture or assay medium under the experimental conditions (e.g., temperature, CO2 levels).- Prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment. |
| Adsorption to Labware | - Use low-adsorption plasticware (e.g., polypropylene) or silanized glassware.- Include a surfactant (e.g., Tween-80 at a low, non-interfering concentration) in your buffer to reduce non-specific binding. |
| Precipitation | - Determine the solubility of the compound in your assay medium.- Ensure the final concentration of any organic co-solvent (like DMSO) is low and does not cause precipitation.[1] |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[4][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[2]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[3]
-
Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in the solvent for analysis.[2]
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL) to UV light (e.g., 254 nm) for 24 hours.[2]
3. Sample Analysis:
-
At predetermined time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a validated stability-indicating HPLC-UV method.
HPLC Method for Stability Assessment
Instrumentation: A standard HPLC system with a UV detector.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid or ammonium acetate for pH control) |
| Elution | Isocratic or gradient, to be optimized |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV scan (e.g., ~220 nm and ~270 nm) |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Parameter | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal (Solid) | Dry Heat | 80°C | 48 hours |
| Photolytic | UV light (254 nm) | Room Temperature | 24 hours |
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Duration | Temperature | Container | Atmosphere |
| Short-term (< 1 week) | 2-8°C | Amber vial | Air |
| Long-term (> 1 week) | -20°C or -80°C | Amber vial | Inert (Argon/Nitrogen) |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for enhancing solution stability.
References
Technical Support Center: HPLC Analysis of (Indolin-4-yl)methanol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak overlap and other common issues during the HPLC analysis of (Indolin-4-yl)methanol and its reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor resolution or overlapping peaks in my this compound analysis?
Peak overlap, or co-elution, occurs when two or more compounds are not adequately separated as they pass through the HPLC column.[1] For this compound, a polar aromatic compound, common causes include:
-
Sub-optimal Mobile Phase Composition: The ratio of aqueous to organic solvent may not be ideal for separating compounds with similar polarities.[2]
-
Inappropriate Mobile Phase pH: this compound contains a basic nitrogen, making its ionization state pH-dependent. If the mobile phase pH is close to the pKa of your analytes, you can get peak distortion or co-elution.[3]
-
Unsuitable Column Chemistry: A standard C18 column may not provide the necessary selectivity. Interactions between the aromatic ring of the analyte and the stationary phase are crucial.[4][5]
-
Isocratic Elution: For complex reaction mixtures with components of varying polarities, an isocratic method (constant mobile phase composition) may not be sufficient to resolve all peaks.[6]
Q2: My main analyte peak is tailing. What are the likely causes and solutions?
Peak tailing is often observed with basic compounds like indoline derivatives due to secondary interactions with the stationary phase.[7]
-
Cause: Strong interaction between the basic nitrogen on the indoline ring and acidic silanol groups on the surface of silica-based columns.[7][8]
-
Solution 1 (Mobile Phase Adjustment): Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single, predominant ionization state (either fully ionized or fully unionized). Adding a competitive base or using a buffer can also help.[7]
-
Solution 2 (Column Choice): Switch to a column with low silanol activity or one that is "end-capped" to minimize exposed silanol groups.[9][10] A phenyl-based stationary phase might also offer alternative selectivity for aromatic compounds.[2][4]
Q3: What is the first and simplest parameter I should adjust to improve peak separation?
The most straightforward initial step is to adjust the mobile phase strength.[4] In reversed-phase HPLC, this means changing the percentage of the organic solvent (e.g., acetonitrile or methanol).[4]
-
To Increase Retention and Improve Separation of Early-Eluting Peaks: Decrease the percentage of the organic solvent. This increases the retention time of all components, potentially providing better resolution.[4][11]
-
To Decrease Run Time or Separate Strongly Retained Compounds: Increase the percentage of the organic solvent.
Q4: When should I consider using a gradient elution method?
You should consider a gradient elution method when your sample contains compounds with a wide range of polarities.[6][12]
-
Benefit: Gradient elution starts with a weaker mobile phase to resolve less retained compounds and gradually increases the organic solvent concentration to elute more strongly retained compounds in a reasonable time, resulting in sharper peaks and better overall resolution.[13][14][15] A good first step in method development is often a "scouting gradient" to see where all the peaks elute.[12]
Q5: My peaks are fronting. What does this indicate?
Peak fronting, where the front of the peak is less steep than the back, is less common than tailing.[16]
-
Primary Cause: The most frequent cause is sample overload, where too much sample has been injected onto the column.[16][17]
-
Solution: Try diluting your sample or reducing the injection volume.[16]
-
Other Cause: Incompatibility between the sample solvent and the mobile phase. Whenever possible, the sample should be dissolved in the initial mobile phase.
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Co-eluting Peaks
This guide provides a logical workflow for diagnosing and fixing peak overlap issues.
Caption: Troubleshooting workflow for resolving peak overlap.
Guide 2: Optimizing Mobile Phase pH for Indoline Derivatives
Due to the ionizable nature of this compound, controlling the mobile phase pH is a powerful tool for improving separation.[18]
Experimental Protocol: pH Optimization
-
Determine Analyte pKa: If not known, estimate the pKa of this compound and key impurities. The indoline nitrogen is basic.
-
Prepare Buffered Mobile Phases: Prepare a series of aqueous mobile phase components with different pH values using appropriate buffers (e.g., phosphate, formate, acetate).[3] Choose pH values that are at least 2 units above and below the estimated pKa. For example, test pH 3.0, 4.5, and 7.0.
-
Equilibrate the Column: For each new pH condition, flush the column with at least 20 column volumes of the new mobile phase to ensure it is fully equilibrated.[19]
-
Inject Sample: Inject your reaction mixture and analyze the chromatogram.
-
Evaluate Results: Compare the resolution, peak shape, and retention times across the different pH conditions to find the optimal value.
Data Presentation: Effect of Mobile Phase Adjustment
| Parameter Adjusted | Initial Condition | Modified Condition | Expected Outcome on this compound Separation |
| Mobile Phase Strength | 50% Acetonitrile | 40% Acetonitrile | Increased retention and potential resolution improvement for closely eluting peaks.[4] |
| Mobile Phase pH | No Buffer (pH ~6-7) | pH 3.0 (Formic Acid) | Increased retention and improved peak shape by suppressing silanol interactions.[7] |
| Organic Modifier | Acetonitrile | Methanol | Change in selectivity (α) due to different solvent-analyte interactions, may reorder peaks.[11] |
| Column Temperature | 25 °C | 40 °C | Decreased retention times and sharper peaks due to lower mobile phase viscosity.[11][20] |
Guide 3: Selecting the Right HPLC Column
If mobile phase optimization is insufficient, changing the column's stationary phase can provide the necessary change in selectivity.[11][21]
Experimental Protocol: Column Screening
-
Define the Problem: Identify the pair of peaks that are co-eluting. Note their potential chemical structures (e.g., aromatic, polar, etc.).
-
Select Alternative Columns: Based on the properties of this compound, consider the following:
-
Phenyl-Hexyl: Offers π-π interactions, which can improve selectivity for aromatic compounds.[2][4]
-
Polar-Embedded: Designed for enhanced retention of polar compounds and can be used with highly aqueous mobile phases.[22]
-
Modern End-capped C18: A high-quality, base-deactivated C18 column from a different manufacturer can offer different selectivity.[11]
-
-
Test Under Identical Conditions: Run your sample on each selected column using the same mobile phase and gradient conditions to make a direct comparison of selectivity.
-
Analyze and Optimize: Choose the column that shows the best initial separation and then proceed to optimize the mobile phase conditions as described in the guides above.
Caption: Experimental workflow for HPLC method development.
References
- 1. youtube.com [youtube.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromblog.wordpress.com [chromblog.wordpress.com]
- 4. chromtech.com [chromtech.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. waters.com [waters.com]
- 10. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mastelf.com [mastelf.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. How to Elute a Peak in HPLC? [monadlabtech.com]
- 15. Improving the Sensitivity, Resolution, and Peak Capacity of Gradient Elution in Capillary Liquid Chromatography with Large-Volume Injections by Using Temperature-Assisted On-Column Solute Focusing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 21. biotage.com [biotage.com]
- 22. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
Validation & Comparative
comparing biological activity of (Indolin-4-yl)methanol analogs
I'm sorry, but I was unable to find a specific comparative study on the biological activity of a series of "(Indolin-4-yl)methanol" analogs that provides the detailed quantitative data and experimental protocols required to generate the requested comparison guide.
The search results yielded information on the broader classes of indole and indoline derivatives, highlighting their potential as anti-inflammatory, anticancer, and kinase inhibiting agents. While some articles provided IC50 values and experimental details for various indole-based compounds, none focused specifically on a systematic comparison of "this compound" analogs.
To fulfill your request, a dedicated study that synthesizes and evaluates a range of these specific analogs would be necessary. Without such a source, I am unable to provide the detailed comparison, data tables, experimental protocols, and visualizations you have requested.
Illuminating the Structure of (Indolin-4-yl)methanol: A Comparative Guide to Analytical Validation
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for the structural validation of (Indolin-4-yl)methanol, with a primary focus on X-ray crystallography as the gold standard for absolute structure elucidation.
While a definitive crystal structure for this compound is not publicly available, this guide will leverage data from closely related indole-containing molecules to provide a robust comparative framework. We will explore the expected outcomes from X-ray crystallography and compare them with data obtained from other common analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Unveiling the Molecular Architecture: The Power of X-ray Crystallography
Single-crystal X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms within a molecule, offering precise measurements of bond lengths, bond angles, and torsional angles. This technique is the only method that can definitively determine the absolute configuration of a chiral center and reveal the packing of molecules in the crystal lattice.
Hypothetical X-ray Crystallographic Data for this compound:
Below is a table summarizing the type of data that would be obtained from a successful X-ray crystallographic analysis of this compound. This data is predictive and based on typical values for similar small organic molecules.
| Parameter | Expected Value/Information | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁/c or Pbca | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Precise measurements of the unit cell edges and angles. |
| Z value | Integer (e.g., 4) | Number of molecules per unit cell. |
| Bond Lengths (Å) | C-C, C-N, C-O, C-H, N-H, O-H | Provides exact distances between atomic nuclei. |
| **Bond Angles (°) ** | e.g., C-C-C, C-N-C | Defines the geometry around each atom. |
| Torsional Angles (°) | e.g., H-O-C-C | Describes the conformation of the molecule. |
| Hydrogen Bonding | Donor-Acceptor distances and angles | Reveals intermolecular interactions governing crystal packing. |
Corroborative Evidence: A Multi-Technique Approach
While X-ray crystallography provides the most definitive structural information, a combination of spectroscopic techniques is typically employed for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of magnetically active nuclei (e.g., ¹H and ¹³C).
Table of Predicted NMR Data for this compound:
| Technique | Expected Chemical Shifts (δ, ppm) and Multiplicities | Interpretation |
| ¹H NMR | Aromatic protons (δ 6.5-7.5), CH₂OH protons (δ ~4.6), Indoline CH₂ protons (δ ~3.0-3.6), NH proton (broad, variable), OH proton (broad, variable) | Confirms the presence of the indoline core, the hydroxymethyl group, and the number of protons in different chemical environments. |
| ¹³C NMR | Aromatic carbons (δ 110-150), CH₂OH carbon (δ ~65), Indoline CH₂ carbons (δ ~30-50) | Indicates the number and types of carbon atoms in the molecule. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Table of Predicted Mass Spectrometry Data for this compound:
| Technique | Expected m/z Values | Interpretation |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ at m/z 150.0913 | Confirms the molecular weight of the compound (149.19 g/mol ). |
| Electron Ionization (EI-MS) | Molecular ion (M⁺) at m/z 149, fragments corresponding to loss of H₂O, CH₂OH, etc. | Provides a fragmentation pattern that can be used to deduce the structure. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table of Predicted IR Spectroscopy Data for this compound:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol |
| 3300-3500 | N-H stretch | Secondary Amine (Indoline) |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (CH₂) |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1250-1000 | C-O stretch | Primary Alcohol |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflow for X-ray crystallography and the logical relationship between the different analytical techniques used for structural validation.
Caption: Workflow for X-ray Crystallography.
Caption: Interrelation of Analytical Techniques.
Experimental Protocols
Synthesis of this compound (Adapted from similar procedures)
A solution of 4-cyanoindole in a suitable solvent such as tetrahydrofuran (THF) would be subjected to reduction. This can be achieved using a reducing agent like lithium aluminum hydride (LiAlH₄) at a controlled temperature. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction would be quenched, followed by an aqueous workup. The crude product would then be purified by column chromatography on silica gel to yield this compound. It is important to note that the reduction of the cyano group and the indole ring to the indoline can be sensitive to reaction conditions, and optimization may be required.
General Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and angles.
Conclusion
While a definitive X-ray crystal structure of this compound remains to be reported in the public domain, this guide provides a comprehensive framework for its structural validation. By comparing the expected outcomes from X-ray crystallography with data from NMR, MS, and IR spectroscopy, researchers can build a strong body of evidence to confirm the structure of this and other similar molecules. The synergistic use of these analytical techniques is paramount for ensuring the accuracy and reliability of chemical structures in drug discovery and development.
comparative study of different synthetic routes to (Indolin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
(Indolin-4-yl)methanol is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The efficient and scalable production of this molecule is of paramount importance. This guide provides an objective comparison of two primary synthetic strategies starting from commercially available indole-4-carboxylic acid, evaluating them based on yield, reaction conditions, and the sequence of key transformations.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Late-Stage Indole Reduction | Route 2: Early-Stage Indole Reduction |
| Starting Material | Indole-4-carboxylic acid | Indole-4-carboxylic acid |
| Key Transformations | 1. N-protection2. Carboxylic acid reduction3. Indole reduction4. N-deprotection | 1. Indole reduction2. N-protection3. Carboxylic acid reduction4. N-deprotection |
| Plausible Overall Yield | Moderate | Moderate to High |
| Number of Steps | 4 | 4 |
| Key Reagents | Boc anhydride, LiAlH₄, NaBH₄/TFA, TFA | NaBH₄/TFA, Boc anhydride, LiAlH₄, TFA |
| Scalability | Good | Good |
| Challenges | Potential for side reactions during indole reduction with an unprotected alcohol. | Potential for challenges in the initial reduction of the indole-4-carboxylic acid. |
Experimental Protocols
Route 1: Late-Stage Indole Reduction
This synthetic pathway prioritizes the modification of the substituent at the 4-position of the indole ring before the reduction of the heterocyclic core.
Step 1: N-Protection of Indole-4-carboxylic acid
To a solution of indole-4-carboxylic acid (1.0 eq.) in tetrahydrofuran (THF), di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and a suitable base such as triethylamine (TEA, 1.5 eq.) are added. The reaction mixture is stirred at room temperature for 12-16 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield N-Boc-indole-4-carboxylic acid.
Step 2: Reduction of the Carboxylic Acid
The N-Boc-indole-4-carboxylic acid (1.0 eq.) is dissolved in anhydrous THF and cooled to 0 °C. A solution of lithium aluminum hydride (LiAlH₄, 1.5 eq.) in THF is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3-4 hours. The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to give (N-Boc-indol-4-yl)methanol, which can be purified by column chromatography.
Step 3: Reduction of the Indole Ring
(N-Boc-indol-4-yl)methanol (1.0 eq.) is dissolved in trifluoroacetic acid (TFA). Sodium borohydride (NaBH₄, 3.0 eq.) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2-3 hours. The reaction is then carefully quenched with water and neutralized with a saturated solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield (N-Boc-indolin-4-yl)methanol.[1][2][3]
Step 4: N-Deprotection
The (N-Boc-indolin-4-yl)methanol is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) and stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated to afford this compound.
Route 2: Early-Stage Indole Reduction
This approach focuses on the reduction of the indole nucleus as the initial step, followed by functional group manipulation.
Step 1: Reduction of Indole-4-carboxylic acid
Indole-4-carboxylic acid (1.0 eq.) is dissolved in trifluoroacetic acid (TFA), and the solution is cooled to 0 °C. Sodium borohydride (NaBH₄, 3.0 eq.) is added in portions.[1][2][3] The reaction is stirred at room temperature for 2-3 hours. The reaction is quenched with water and neutralized with a saturated sodium bicarbonate solution. The precipitated product, indoline-4-carboxylic acid, is collected by filtration and dried.
Step 2: N-Protection of Indoline-4-carboxylic acid
Indoline-4-carboxylic acid (1.0 eq.) is dissolved in a mixture of THF and water. Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and sodium bicarbonate (2.0 eq.) are added, and the mixture is stirred at room temperature overnight. The THF is removed under reduced pressure, and the aqueous solution is acidified with 1M HCl. The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-indoline-4-carboxylic acid.
Step 3: Reduction of the Carboxylic Acid
N-Boc-indoline-4-carboxylic acid (1.0 eq.) is dissolved in anhydrous THF and cooled to 0 °C. A solution of lithium aluminum hydride (LiAlH₄, 1.5 eq.) in THF is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3-4 hours. The reaction is worked up as described in Route 1, Step 2, to yield (N-Boc-indolin-4-yl)methanol.
Step 4: N-Deprotection
The deprotection is carried out following the same procedure as in Route 1, Step 4, to yield the final product, this compound.
Comparative Workflow
Caption: Comparative workflow of two synthetic routes to this compound.
Discussion
Both synthetic routes presented are viable for the preparation of this compound. The choice between them may depend on several factors including the scale of the synthesis, the availability of reagents, and the desired purity of the final product.
Route 1 (Late-Stage Indole Reduction) may be advantageous as the reduction of the carboxylic acid on the electron-rich indole ring is generally a high-yielding transformation. However, the subsequent reduction of the indole ring in the presence of a free hydroxyl group might lead to side products, potentially complicating purification.
Route 2 (Early-Stage Indole Reduction) simplifies the later stages of the synthesis by reducing the indole ring first. The reduction of indole-4-carboxylic acid itself is a key step and its efficiency can influence the overall yield. The subsequent protection and reduction steps are generally robust. This route might be preferred for its potentially cleaner reaction profiles in the final steps.
Ultimately, the optimal route should be determined through experimental validation and optimization in the context of the specific research or development goals.
References
- 1. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
- 2. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids | Semantic Scholar [semanticscholar.org]
A Spectroscopic Comparison of (Indolin-4-yl)methanol and Its Precursors
This guide provides a detailed spectroscopic comparison of (Indolin-4-yl)methanol and its synthetic precursors. Due to the limited availability of published experimental data for this compound and its immediate indoline precursors, this guide focuses on the spectroscopic characteristics of the more readily available indole-based precursors, Indole-4-carboxylic acid and Indole-4-carboxaldehyde. The conversion of an indole to an indoline and the reduction of a carboxylic acid or aldehyde to an alcohol are fundamental transformations in organic synthesis. Understanding the spectroscopic changes associated with these transformations is crucial for reaction monitoring and product characterization.
Synthetic Pathway
The synthesis of this compound can be envisioned through a two-step reduction process starting from either Indole-4-carboxylic acid or Indole-4-carboxaldehyde. The first step involves the reduction of the indole ring to an indoline, followed by the reduction of the carbonyl group to a primary alcohol.
Caption: Proposed synthetic routes to this compound.
Spectroscopic Data Comparison
| Compound | Spectroscopic Technique | Key Data |
| Indole-4-carboxylic acid | ¹H NMR (400 MHz, DMSO-d₆) | Data available but specific shifts not detailed in snippets.[1] |
| ¹³C NMR | Data available but specific shifts not detailed in snippets.[1] | |
| IR (KBr) | Characteristic broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1680 cm⁻¹), N-H stretch (~3400 cm⁻¹). | |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 161.16.[2] | |
| Indole-4-carboxaldehyde | ¹H NMR (300 MHz, DMSO-d₆) | Data available, full spectrum viewable through SpectraBase.[3] |
| ¹³C NMR | Data not readily available in reviewed snippets. | |
| IR | C=O stretch (~1690-1715 cm⁻¹), C-H stretch (aldehyde, ~2720 and ~2820 cm⁻¹), N-H stretch (~3400 cm⁻¹). | |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 145.16.[4][5][6] |
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Instrumentation : ¹H and ¹³C NMR spectra are typically acquired on a 300, 400, 500, or 600 MHz NMR spectrometer.
-
¹H NMR Acquisition : A standard single-pulse experiment is performed. Key parameters often include a spectral width of 12-16 ppm, 16-32 scans, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition : A proton-decoupled experiment is generally run. Key parameters may include a spectral width of up to 240 ppm, 1024-2048 scans, and a relaxation delay of 2 seconds to ensure full relaxation of all carbon nuclei.
-
Data Processing : The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid Samples : The sample can be prepared as a KBr (potassium bromide) pellet by mixing a small amount of the analyte with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).
-
Liquid Samples : A drop of the liquid sample can be placed directly between two salt plates to form a thin film.
-
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition : A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation : A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol, acetonitrile, or dichloromethane.
-
Instrumentation : A variety of mass spectrometers can be used, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Data Acquisition :
-
EI (typically with GC-MS) : The sample is vaporized and bombarded with a high-energy electron beam, causing fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
ESI (typically with LC-MS) : The sample solution is sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, charged analyte molecules are released and analyzed by the mass spectrometer.
-
-
Data Analysis : The resulting mass spectrum plots the relative abundance of ions against their m/z values, allowing for the determination of the molecular weight and fragmentation pattern of the compound.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound.
Caption: General workflow for synthesis and spectroscopic characterization.
References
- 1. Indole-4-carboxylic acid(2124-55-2) 1H NMR spectrum [chemicalbook.com]
- 2. インドール-4-カルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Indole-4-carboxaldehyde | C9H7NO | CID 333703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Indole-4-carboxaldehyde [webbook.nist.gov]
- 6. 吲哚-4-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
biological evaluation of novel compounds synthesized from (Indolin-4-yl)methanol
For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, offering a versatile template for the design of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various 4-substituted indole and indoline derivatives, presenting key performance data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
While the specific precursor (Indolin-4-yl)methanol has not been extensively documented as a starting material in publicly available research, the broader class of 4-substituted indoles and indolines showcases a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This guide will focus on these derivatives, offering insights into their therapeutic promise.
Comparative Biological Activity of 4-Substituted Indole Derivatives
The following tables summarize the quantitative data for novel indole derivatives across different therapeutic areas, comparing their efficacy against established agents.
Table 1: Anti-inflammatory Activity of 4-Indole-2-arylaminopyrimidine Derivatives
| Compound | Target/Assay | IC50 / Inhibition (%) | Comparison Drug | IC50 / Inhibition (%) |
| AZD-1 (Lead) | IL-6 Inhibition | 63% | Indomethacin | < 50% |
| IL-8 Inhibition | 49% | Indomethacin | < 50% | |
| Compound 6c | IL-6 Inhibition | 62-77% | Indomethacin | < 50% |
| IL-8 Inhibition | 65-87% | Indomethacin | < 50% | |
| Compound 6f | IL-6 Inhibition | 62-77% | Indomethacin | < 50% |
| IL-8 Inhibition | 65-87% | Indomethacin | < 50% | |
| Compound 6h | IL-6 Inhibition | 62-77% | Indomethacin | < 50% |
| IL-8 Inhibition | 65-87% | Indomethacin | < 50% | |
| Data sourced from a study on 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury.[1] |
Table 2: Anticancer Activity of Sclareolide-Indole Conjugates
| Compound | Cancer Cell Line | IC50 (µM) | Comparison Drug |
| 8k-β | K562 | 5.2 | Not specified |
| MV4-11 | 3.8 | Not specified | |
| 10 | K562 | 8.5 | Not specified |
| MV4-11 | 4.1 | Not specified | |
| Data from a study on the synthesis and biological evaluation of sclareolide-indole conjugates.[2] |
Table 3: Antimicrobial Activity of Indole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
| 2c (indole-thiadiazole) | B. subtilis | 3.125 | Ampicillin | > 50 |
| Sultamicillin | > 50 | |||
| 3c (indole-triazole) | B. subtilis | 3.125 | Ampicillin | > 50 |
| Sultamicillin | > 50 | |||
| 3d (indole-triazole) | MRSA | 6.25 | Ampicillin | > 50 |
| Sultamicillin | > 50 | |||
| Minimum Inhibitory Concentration (MIC) values from a study on new indole derivatives.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of 4-substituted indole derivatives.
Synthesis of 4-Azaindole Derivatives (General Procedure)
-
Preparation: A solution of 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine in anhydrous DMF is cooled to 0 °C under a nitrogen atmosphere.
-
Addition of Base: Sodium hydride (60% dispersion in mineral oil) is added portionwise to the solution, and the mixture is stirred for 30 minutes at 0 °C.
-
Alkylation: The desired alkylating agent (e.g., cyclopropylmethyl bromide) is added dropwise.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 16 hours.
-
Quenching and Extraction: The reaction is quenched with a saturated aqueous NH4Cl solution and extracted with ethyl acetate.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by silica gel column chromatography.[4]
In Vitro Anti-inflammatory Assay (TNF-α Inhibition)
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates and incubated overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response.
-
Incubation: The plate is incubated for 6 hours at 37°C in a 5% CO2 atmosphere.
-
Supernatant Collection: The plate is centrifuged, and the cell culture supernatants are collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatants is determined using a commercial ELISA kit.
-
Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.[4]
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Bacterial strains are cultured, and the inoculum is standardized to a specific concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds and standard antibiotics are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]
Visualizing the Science: Pathways and Workflows
Understanding the mechanism of action and the experimental process is enhanced through visual diagrams. The following are representations of a key signaling pathway and a general experimental workflow for the discovery of bioactive indole derivatives.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition by 4-Azaindole Derivatives.
Caption: General Experimental Workflow for the Discovery of Bioactive Indole Derivatives.
References
- 1. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives [mdpi.com]
- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Benchmarking (Indolin-4-yl)methanol: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the trajectory of a drug discovery program. Indoline scaffolds are privileged structures in medicinal chemistry, and the strategic choice of substituted indoline derivatives can significantly influence the physicochemical properties, reactivity, and ultimately the biological activity of lead compounds. This guide provides an objective comparison of (Indolin-4-yl)methanol against other key indoline building blocks, supported by experimental data and detailed protocols to aid in the selection of the most suitable scaffolds for your research.
This comparison focuses on this compound and three other representative indoline building blocks: the parent indoline, 5-methoxyindoline, and indoline-6-carboxylic acid. These analogs were chosen to represent a range of electronic and functional group diversity commonly explored in medicinal chemistry.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physicochemical properties of a building block dictate its handling, formulation, and pharmacokinetic profile. The following table summarizes the key properties of this compound and the selected comparator molecules.
| Property | This compound | Indoline | 5-Methoxyindoline | Indole-6-carboxylic acid |
| Molecular Weight ( g/mol ) | 149.19 | 119.16 | 149.19 | 161.16 |
| Melting Point (°C) | Not available (liquid at room temp) | -21 | 52-55 | 249-253 |
| Boiling Point (°C) | Not available | 220-221 | 176-178 (at 17 mmHg) | Not available |
| Calculated LogP | 1.3 | 1.8 | 1.9 | 1.7 |
| Aqueous Solubility | Predicted to have moderate to low solubility | 5 g/L (20 °C)[1] | Insoluble/Sparingly soluble[2] | Poorly soluble |
| Appearance | Liquid | Clear colorless liquid | White to light brownish crystalline powder | Off-white to reddish crystalline powder |
Experimental Protocols
To ensure reproducible and comparable data, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments cited in this guide.
Kinetic Solubility Assay
Objective: To determine the kinetic solubility of the indoline building blocks in a phosphate-buffered saline (PBS) solution, simulating physiological pH.
Materials:
-
This compound, Indoline, 5-Methoxyindoline, Indole-6-carboxylic acid
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer or UV-Vis spectrophotometer with plate reader capability
Procedure:
-
Prepare 10 mM stock solutions of each test compound in DMSO.
-
In a 96-well plate, add 2 µL of each DMSO stock solution to 198 µL of PBS (pH 7.4) in triplicate. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of each well using a nephelometer. Alternatively, for UV-Vis detection, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at a predetermined wavelength for each compound.
-
Construct a calibration curve for each compound to determine the concentration of the soluble material.
Thermodynamic Solubility Assay
Objective: To determine the equilibrium solubility of the indoline building blocks.
Materials:
-
Solid samples of each indoline building block
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Shaking incubator
-
HPLC-UV system
Procedure:
-
Add an excess amount of the solid compound to a glass vial containing a known volume of PBS (pH 7.4).
-
Seal the vials and place them in a shaking incubator at 25°C for 24 hours to reach equilibrium.
-
After incubation, filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate by a validated HPLC-UV method.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of the indoline building blocks across an artificial membrane, providing an in vitro model for intestinal absorption.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS/MS system
Procedure:
-
Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Fill the acceptor wells with PBS (pH 7.4).
-
Prepare the donor solutions by dissolving the test compounds in PBS (pH 7.4) at a final concentration of 100 µM.
-
Add the donor solutions to the donor wells.
-
Assemble the PAMPA plate "sandwich" and incubate at room temperature for a specified time (e.g., 4-16 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
Reactivity Profile: A Proposed Comparative Study
A critical aspect of a building block's utility is its reactivity in common chemical transformations. To provide a comparative measure of the nucleophilicity of the indoline nitrogen, a competitive acylation reaction is proposed.
Objective: To determine the relative reactivity of this compound and the comparator indolines towards a standard electrophile.
Proposed Protocol:
-
In a reaction vial, combine equimolar amounts of this compound and one of the comparator indolines (e.g., indoline) in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a standard acylating agent, such as acetyl chloride, dropwise at 0°C.
-
Allow the reaction to proceed to completion, as monitored by TLC or LC-MS.
-
Quench the reaction and analyze the product mixture by LC-MS or ¹H NMR to determine the ratio of the acylated products.
-
The product ratio will provide a quantitative measure of the relative reactivity of the two indoline derivatives.
Stability Assessment
The stability of a building block under various conditions is crucial for its storage and handling, as well as the stability of its derivatives.
Objective: To assess the chemical stability of the indoline building blocks under acidic, basic, and oxidative conditions.
Protocol:
-
Prepare solutions of each test compound (1 mg/mL) in three different media: 0.1 N HCl, 0.1 N NaOH, and 3% H₂O₂.
-
Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, and 72 hours).
-
At each time point, analyze the samples by HPLC-UV to determine the percentage of the parent compound remaining.
-
Calculate the degradation rate for each compound under each condition.
Visualizing Experimental Workflows
To provide a clear visual representation of the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Overview of the benchmarking workflow for indoline building blocks.
Conclusion
This guide provides a framework for the systematic evaluation of this compound against other valuable indoline building blocks. The provided data and experimental protocols are intended to empower researchers to make informed decisions in the selection of scaffolds for their drug discovery campaigns. The introduction of a hydroxymethyl group at the 4-position of the indoline core in this compound offers a unique handle for further derivatization and is expected to modulate its physicochemical properties, including solubility and polarity, when compared to the parent indoline. The comparative data generated through the outlined protocols will provide a solid foundation for understanding the structure-property relationships within this important class of heterocyclic compounds.
References
A Comparative Guide to Analytical Methods for the Quantification of (Indolin-4-yl)methanol
For researchers, scientists, and drug development professionals, the accurate and precise quantification of novel chemical entities is fundamental to the integrity of preclinical and clinical studies. (Indolin-4-yl)methanol, an indole derivative, requires robust analytical methods for its determination in various matrices. This guide provides a comprehensive cross-validation framework for three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
While specific validated methods for this compound are not yet established in publicly available literature, this guide outlines detailed experimental protocols adapted from validated methods for structurally similar indole derivatives.[1][2][3] The performance data presented herein are representative of these analogous methods and provide a strong basis for method development and subsequent cross-validation.[4][5][6][7]
Data Presentation: Comparative Performance of Analytical Methods
The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the anticipated performance characteristics for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance.[4] | Separation based on volatility and polarity, identification by mass-to-charge ratio.[4] | Separation based on polarity, with highly selective and sensitive detection by mass spectrometry.[4] |
| Selectivity | Moderate; potential for interference from co-eluting compounds with similar UV spectra.[4] | High; mass spectral data provides structural information.[4] | Very High; precursor and product ion monitoring (MRM) provides exceptional specificity.[4][6] |
| Sensitivity (LOD) | ng/mL to µg/mL range.[4][7] | pg/mL to ng/mL range (with derivatization).[4] | pg/mL to ng/mL range.[5][6] |
| Linearity (R²) | Typically > 0.999.[7][8] | Typically > 0.99.[4] | Typically > 0.99.[5][6] |
| Precision (%RSD) | < 5%.[7] | < 15%. | < 15%.[9] |
| Accuracy (Recovery %) | 98 - 102%.[7] | Dependent on derivatization efficiency. | 85 - 115%. |
| Derivatization | Not required. | Likely required to improve volatility. | May not be necessary, but can enhance ionization.[4] |
| Throughput | High.[4] | Moderate.[4] | High.[4] |
| Cost | Low to moderate.[4] | Moderate to high.[4] | High.[4] |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are starting points and should be optimized for the specific requirements of the this compound analysis and the sample matrix.
This method is well-suited for the quantification of this compound in bulk materials and simple formulations where high sensitivity is not the primary requirement.
-
Instrumentation : Standard HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid) (e.g., 60:40 v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 275 nm (hypothetical, based on the indole chromophore; should be determined experimentally).
-
Injection Volume : 10 µL.
-
-
Standard and Sample Preparation :
-
Standard Stock Solution : Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Working Standards : Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation : Dissolve the sample in methanol to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis : Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
GC-MS offers high selectivity and is suitable for thermally stable and volatile compounds. For this compound, derivatization is likely necessary to increase its volatility and prevent on-column degradation.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Chromatographic Conditions :
-
Column : Capillary column with a non-polar stationary phase (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[10]
-
Carrier Gas : Helium at a constant flow of 1 mL/min.[10]
-
Injector Temperature : 280 °C.[10]
-
Oven Temperature Program : Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode : Splitless.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature : 230 °C.[10]
-
Acquisition Mode : Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.
-
-
Sample Preparation (with Derivatization) :
-
Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
-
Data Analysis : Use the peak area of a specific ion fragment for quantification against a calibration curve prepared from derivatized standards.
LC-MS/MS is the method of choice for quantifying low levels of this compound in complex biological matrices due to its superior sensitivity and specificity.[5][6]
-
Instrumentation : A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Example: Start at 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40 °C.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometry Conditions :
-
Ion Source : Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : These must be determined experimentally by infusing a standard solution of this compound. A hypothetical transition could be based on the protonated molecule [M+H]+ and a stable product ion (e.g., loss of the methanol group).
-
-
Sample Preparation :
-
Protein Precipitation : For plasma or serum samples, add 3 volumes of ice-cold acetonitrile to 1 volume of sample, vortex, and centrifuge to pellet proteins.[6]
-
Solid-Phase Extraction (SPE) : For more complex matrices or to achieve lower detection limits, an SPE cleanup step may be necessary.
-
-
Data Analysis : Quantify the analyte by comparing the peak area ratio of the analyte to an internal standard against a calibration curve.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the logical relationship for the cross-validation of the described analytical methods.
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Logical workflow for cross-validation of analytical methods.
References
- 1. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. public.pensoft.net [public.pensoft.net]
- 8. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 9. Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. notulaebotanicae.ro [notulaebotanicae.ro]
A Comparative Guide to the Structure-Activity Relationship of (Indolin-4-yl)methanol Derivatives and Related Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. Modifications at various positions of the indole ring can significantly impact the pharmacological profile of the resulting derivatives. This guide focuses on the structure-activity relationships of derivatives substituted at the 4-position of the indoline and indole ring, with a particular emphasis on their potential as kinase inhibitors and anticancer agents. While specific data for (Indolin-4-yl)methanol derivatives is limited, the insights from related 4-substituted analogs provide a valuable foundation for the rational design of novel therapeutic agents based on this scaffold.
I. Anticancer and Kinase Inhibitory Activities of 4-Substituted Indole/Indoline Derivatives
The substitution pattern on the indole and indoline ring is a critical determinant of biological activity. The C4 position has been explored as a key site for modification in the development of potent kinase inhibitors.
Structure-Activity Relationship Insights from 4-Substituted Analogs
Recent studies have highlighted the importance of substitutions at the 4-position of the indole ring for achieving potent and selective kinase inhibition. For instance, researchers have described potent PI3K inhibitors by modifying the 4th position of the indole ring.[1] Similarly, the development of 4-azaindole analogs as p21-activated kinase-1 (PAK1) inhibitors has demonstrated that this modification can lead to improved physicochemical properties and in vivo efficacy compared to their indole counterparts.[2]
In the context of anticancer activity, various 4-substituted indole derivatives have been synthesized and evaluated. For example, a series of new 3-substituted indolin-2-ones containing a tetrahydroindole moiety were developed as specific inhibitors of receptor tyrosine kinases associated with VEGF-R, FGF-R, and PDGF-R growth factor receptors.[3]
The following table summarizes the activity of selected 4-substituted indole and indoline derivatives from the literature, providing a basis for understanding potential SAR trends for the this compound scaffold.
Table 1: Biological Activity of 4-Substituted Indole and Indoline Derivatives
| Compound/Series | Target/Activity | Key Findings | Reference |
| 4-Azaindole Analogs | PAK1 Inhibition | Azaindole substitution at the 4-position improved physicochemical properties (lower logD, enhanced permeability, improved aqueous solubility) and in vivo clearance compared to the indole parent compound. Maintained potent PAK1 inhibition (Ki <10nM). | [2] |
| 4-Azaindole Derivatives | c-Met Kinase Inhibition | A series of 4-azaindole inhibitors of c-Met kinase were developed, with the binding mode confirmed by X-ray crystallography. | [4] |
| 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones | VEGF-R2, FGF-R1, PDGF-Rβ Kinase Inhibition | Compounds with a propionic acid moiety at the C-3' position of the tetrahydroindole ring were the most potent inhibitors. Compound 9d had an IC50 of 4 nM against VEGF-R2, and compound 9b had an IC50 of 4 nM against PDGF-Rβ. | [3] |
| 3-substituted indolin-2-ones with 3- or 4-carboxyethylpyrrole moieties | VEGF, FGF, and PDGF Receptor Tyrosine Kinase Inhibition | Compound 1 showed inhibition against VEGF-R2 and FGF-R1 with IC50 values of 20 and 30 nM, respectively. Compound 16f inhibited PDGF-R tyrosine kinase with an IC50 of 10 nM. | [5] |
| 9H-pyrimido[4,5-b]indole derivatives | Dual RET/TRKA Inhibition | This novel scaffold demonstrated dual inhibitory activity against both RET and TRK kinases. | [6] |
II. Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and validation of SAR studies. Below are generalized protocols for key assays typically used in the evaluation of kinase inhibitors and anticancer agents.
A. Kinase Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: Recombinant kinase and a suitable substrate (e.g., a peptide or protein) are prepared in an appropriate assay buffer.
-
Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in the assay buffer.
-
Reaction Initiation: The kinase, substrate, and ATP are mixed in the wells of a microplate. The reaction is initiated by the addition of the test compound or vehicle control.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a predetermined time.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based Assay: Using a system where the amount of ATP remaining after the kinase reaction is measured via a luciferase-luciferin reaction.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
B. Cell Proliferation (MTT) Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 value (the concentration of the compound that causes 50% growth inhibition) is determined from the dose-response curve.
III. Visualizations: Workflows and Pathways
The following diagrams illustrate key conceptual frameworks relevant to the SAR-guided discovery of kinase inhibitors.
Caption: A typical workflow for the discovery and optimization of kinase inhibitors.
Caption: A simplified representation of a generic kinase signaling pathway often targeted in cancer therapy.
IV. Conclusion and Future Directions
The exploration of 4-substituted indole and indoline derivatives has yielded potent inhibitors of various kinases implicated in cancer and other diseases. While direct SAR data for this compound derivatives is currently scarce, the information gathered from closely related analogs provides a strong rationale for the investigation of this scaffold.
Future research should focus on the systematic synthesis and biological evaluation of this compound derivatives with diverse substitutions on the indoline ring, the phenyl ring (if present), and the methanol moiety. Such studies will be crucial in elucidating the specific SAR for this chemical series and in identifying lead compounds with potent and selective activity against relevant therapeutic targets. The integration of computational modeling and structural biology will further aid in the rational design of next-generation inhibitors based on the this compound scaffold.
References
- 1. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of substituted 3-[(4,5,6, 7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rbeta tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Catalysts in (Indolin-4-yl)methanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of (Indolin-4-yl)methanol is a key step in the development of various pharmaceutical compounds. The efficiency of this synthesis is highly dependent on the choice of catalyst for the reduction of a suitable precursor, typically indoline-4-carbaldehyde or a derivative of indoline-4-carboxylic acid. This guide provides an objective comparison of the performance of different catalysts for this transformation, supported by available experimental data.
Comparison of Catalytic Methods
The selection of a catalyst for the synthesis of this compound hinges on factors such as yield, reaction conditions, and the nature of the starting material. The following table summarizes the efficacy of common catalytic systems based on data from related syntheses.
| Catalyst/Reducing Agent | Starting Material | Solvent | Reaction Conditions | Yield (%) | Reference |
| Sodium Borohydride (NaBH₄) | Indoline-4-carbaldehyde | Methanol | Room Temperature, 1-2 h | High (Typical) | General Protocol |
| Lithium Aluminum Hydride (LiAlH₄) | Indoline-4-carboxylic acid/ester | Tetrahydrofuran (THF) | 0 °C to Room Temperature, ~2 h | 92 (for 1H-indol-2-yl)methanol) | [1] |
| Platinum on Carbon (Pt/C) with H₂ | Indole-4-carbaldehyde | Acetic Acid/Ethanol | Room Temp. to 60 °C, 1-5 bar H₂ | Moderate to High (Typical) | General Protocol |
| Sodium Cyanoborohydride (NaBH₃CN) | Indole-4-carbaldehyde | Acetic Acid | Room Temperature | Good (Typical) | General Protocol |
Note: Direct comparative studies for the synthesis of this compound are limited. The data presented is a compilation from general protocols and the synthesis of analogous compounds. Yields are highly dependent on the specific substrate and reaction optimization.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Reduction of Indoline-4-carbaldehyde using Sodium Borohydride (NaBH₄)
This method is a widely used and generally high-yielding approach for the reduction of aldehydes to primary alcohols.
Procedure:
-
Dissolve indoline-4-carbaldehyde (1.0 eq.) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Reduction of Indoline-4-carboxylic Acid using Lithium Aluminum Hydride (LiAlH₄)
This powerful reducing agent is effective for the conversion of carboxylic acids and their esters to primary alcohols.
Procedure:
-
In a two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Carefully add a solution of indoline-4-carboxylic acid (or its ester derivative) (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by chromatography.[1]
Catalytic Hydrogenation of Indole-4-carbaldehyde
This two-step, one-pot method involves the reduction of both the indole ring and the aldehyde group.
Procedure:
-
In a hydrogenation vessel, dissolve indole-4-carbaldehyde (1.0 eq.) in a suitable solvent such as acetic acid or ethanol.
-
Add a catalytic amount of Platinum on Carbon (Pt/C, 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (1-5 bar) and stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen and filter the catalyst through a pad of celite.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general experimental workflow for the synthesis of this compound and the logical relationship in comparing the catalytic methods.
Caption: General experimental workflow for this compound synthesis.
Caption: Logical comparison of catalysts for this compound synthesis.
References
Safety Operating Guide
Personal protective equipment for handling (Indolin-4-yl)methanol
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (Indolin-4-yl)methanol. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risk and promoting a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. All personnel must be fully aware of its potential risks before handling. The following table summarizes its hazard classification based on the Globally Harmonized System (GHS).[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
GHS Pictograms: [1]
-
GHS06 (Toxic): Skull and crossbones
-
GHS07 (Harmful/Irritant): Exclamation mark
Signal Word: Danger[1]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be worn at all times when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are required. A face shield should be worn if there is a significant risk of splashing.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected for tears or holes before each use.[2] |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat is mandatory to protect skin and clothing. |
| Respiratory Protection | Fume Hood/Respirator | All handling of this compound should be conducted in a certified chemical fume hood.[2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required to protect against spills.[2] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.
Engineering Controls:
-
Ventilation: All work with this compound, including weighing and solution preparation, must be performed in a certified chemical fume hood to minimize inhalation exposure.[2]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.
-
Weighing: If weighing the liquid, do so within the fume hood.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to prevent splashing.
-
Spill Management: In case of a spill, immediately evacuate the area and follow established laboratory spill cleanup procedures. Do not attempt to clean up a large spill without proper training and equipment.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including empty containers, contaminated gloves, and other disposable materials, must be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Regulations: Follow all local, state, and federal regulations for the disposal of toxic chemical waste.[2]
-
Prohibition: Do not pour any waste containing this compound down the drain.[2]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





